Product packaging for Vapitadine(Cat. No.:CAS No. 793655-64-8)

Vapitadine

Cat. No.: B1243385
CAS No.: 793655-64-8
M. Wt: 296.37 g/mol
InChI Key: VQWGYPVNVICKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vapitadine is an antihistamine that Barrier Therapeutics is developing as a treatment for allergic reactions of the skin, such as those associated with hives and for the itch associated with atopic dermatitis. An advantage of this compound over other antihistamines may be the absence of the sedation, even at high doses.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4O B1243385 Vapitadine CAS No. 793655-64-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

793655-64-8

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide

InChI

InChI=1S/C17H20N4O/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16/h1-4,11,19H,5-10H2,(H2,18,22)

InChI Key

VQWGYPVNVICKFC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N

Other CAS No.

793655-64-8

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of H1 Receptor Antagonists: A Technical Guide Focused on Desloratadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of H1 receptor antagonists, with a specific focus on Desloratadine, a potent second-generation antihistamine. This document details the molecular interactions, signaling pathways, and functional consequences of H1 receptor blockade, supported by quantitative data and detailed experimental methodologies.

Introduction to the Histamine H1 Receptor and its Antagonists

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[1] Upon activation by histamine, the H1 receptor couples to the Gq/11 protein, initiating a signaling cascade that results in the classic symptoms of allergy.[1][2] H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that counteract the effects of histamine at this receptor.

Modern antihistamines, particularly second-generation agents like Desloratadine, are more accurately classified as inverse agonists rather than simple antagonists.[3] This distinction is crucial: while a neutral antagonist would only block the binding of histamine, an inverse agonist also reduces the basal, constitutive activity of the receptor, leading to a more profound suppression of pro-inflammatory signaling.

Molecular Mechanism of Action of Desloratadine

Desloratadine, the active metabolite of loratadine, exhibits a high binding affinity for the H1 receptor. Its mechanism of action is characterized by its potent inverse agonism, leading to the stabilization of the inactive conformation of the H1 receptor. This not only prevents histamine-induced activation but also attenuates the receptor's intrinsic, histamine-independent activity.

Binding Affinity and Kinetics

The binding of Desloratadine to the H1 receptor has been extensively characterized through radioligand binding assays. These studies have consistently demonstrated its high affinity, which contributes to its potent antihistaminic effects. The dissociation of Desloratadine from the H1 receptor is notably slow, suggesting a long duration of action.

Table 1: Binding Affinity of Desloratadine for the Human H1 Receptor

RadioligandCell LineKᵢ (nM)Reference
[³H]-mepyramineCHO0.87
[³H]-mepyramineCHO0.9 ± 0.1
[³H]-mepyramineCloned human H1 receptors0.4
Not SpecifiedCHO-K10.97
[³H]-mepyramineN-terminal HA-tagged H1R in HEK293T1.58

Table 2: Functional Activity of Desloratadine

AssayCell LineParameterValue (nM)Reference
Histamine-stimulated [Ca²⁺]i increaseCHO-H1Apparent Kₑ0.2 ± 0.14
Human Histamine H1 Receptor AntagonismNot SpecifiedIC₅₀51

Signaling Pathways Modulated by Desloratadine

Inhibition of the Gq/11 Signaling Pathway

The primary signaling pathway activated by the H1 receptor is mediated by the Gq/11 protein. Histamine binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergy. Desloratadine, by stabilizing the inactive state of the H1 receptor, effectively blocks this entire signaling cascade.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC Activation DAG->PKC Activates Allergic_Response Allergic Response Ca2_release->Allergic_Response PKC->Allergic_Response Histamine Histamine Histamine->H1R_inactive Binds & Activates Desloratadine Desloratadine Desloratadine->H1R_inactive Binds & Stabilizes

Figure 1: H1 Receptor Gq Signaling Pathway and its Inhibition.
Downregulation of NF-κB Activity

A key anti-inflammatory effect of Desloratadine is its ability to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the expression of pro-inflammatory genes. The H1 receptor exhibits constitutive activity that leads to basal NF-κB activation. Desloratadine, through its inverse agonistic properties, suppresses both this basal and histamine-stimulated NF-κB activity. This action contributes to its broader anti-inflammatory profile beyond simple histamine antagonism.

NFkB_Inhibition cluster_receptor H1 Receptor States cluster_signaling Downstream Signaling H1R_constitutive Constitutively Active H1R H1R_inactive Inactive H1R NFkB_basal Basal NF-κB Activation H1R_constitutive->NFkB_basal Leads to NFkB_inhibited Inhibited NF-κB Activity H1R_inactive->NFkB_inhibited Results in Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_basal->Pro_inflammatory_genes Promotes Desloratadine Desloratadine Desloratadine->H1R_constitutive Stabilizes in inactive state

Figure 2: Desloratadine-mediated Inhibition of NF-κB Activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of H1 receptor antagonists like Desloratadine.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-mepyramine.

  • Test compound (Desloratadine).

  • Non-specific binding control: Mianserin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, [³H]-mepyramine, and cell membranes.

    • Non-specific Binding: Add Mianserin (to a final concentration of 10 µM), [³H]-mepyramine, and cell membranes.

    • Competitive Binding: Add serial dilutions of Desloratadine, [³H]-mepyramine, and cell membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Desloratadine concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start membrane_prep Prepare H1R-expressing cell membranes start->membrane_prep assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding membrane_prep->assay_setup incubation Incubate at 25°C for 60 min assay_setup->incubation filtration Filter and wash to separate bound from free radioligand incubation->filtration scintillation Scintillation counting to measure radioactivity filtration->scintillation data_analysis Calculate specific binding, IC₅₀, and Kᵢ scintillation->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium, providing a measure of its antagonist/inverse agonist activity.

Materials:

  • Cells stably expressing the human H1 receptor (e.g., CHO-H1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Histamine (agonist).

  • Desloratadine (test compound).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into the 96-well plates and culture overnight.

  • Dye Loading: Wash the cells and incubate them with the calcium-sensitive dye and Pluronic F-127 in assay buffer for 60 minutes at 37°C in the dark.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of Desloratadine for 90 minutes.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then inject a solution of histamine and continue to record the fluorescence to measure the calcium flux.

  • Data Analysis: Determine the concentration-response curve for histamine in the presence of different concentrations of Desloratadine. Calculate the apparent Kₑ or IC₅₀ for Desloratadine's inhibitory effect.

Calcium_Mobilization_Workflow start Start cell_plating Seed H1R-expressing cells in 96-well plate start->cell_plating dye_loading Load cells with a calcium-sensitive dye cell_plating->dye_loading compound_incubation Incubate with Desloratadine dye_loading->compound_incubation fluorescence_measurement Measure fluorescence before and after histamine stimulation compound_incubation->fluorescence_measurement data_analysis Analyze concentration-response curves to determine Kₑ or IC₅₀ fluorescence_measurement->data_analysis end End data_analysis->end NFkB_Assay_Workflow start Start transfection Co-transfect cells with H1R and NF-κB-luciferase vectors start->transfection cell_treatment Treat cells with Desloratadine and/or Histamine transfection->cell_treatment cell_lysis Lyse cells to release intracellular contents cell_treatment->cell_lysis luciferase_assay Measure luciferase activity using a luminometer cell_lysis->luciferase_assay data_analysis Analyze and compare luciferase activity luciferase_assay->data_analysis end End data_analysis->end

References

Vapitadine: A Technical Overview of its Binding Affinity and Kinetics to the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapitadine is a selective, second-generation antihistamine distinguished by its non-sedating properties. Its therapeutic efficacy in allergic conditions is primarily attributed to its high-affinity interaction with the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). This document provides a comprehensive technical guide on the binding affinity and kinetics of this compound, offering valuable insights for researchers and professionals involved in drug development and pharmacological studies. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents the known binding affinity and supplements it with detailed, representative protocols for the methodologies typically employed to characterize such interactions for H1 receptor antagonists.

Data Presentation: this compound Binding Affinity

The binding affinity of this compound for the human histamine H1 receptor has been determined through in vitro pharmacological assays. The data consistently indicates a high-affinity interaction.

Table 1: this compound Binding Affinity for the Human Histamine H1 Receptor

CompoundReceptorKᵢ (nM)Method
This compoundHuman Histamine H119Radioligand Binding Assay[1]

Note: The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value signifies a higher binding affinity. Currently, specific kinetic parameters (kₒₙ and kₒff) for this compound are not publicly available.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for two standard methods used to determine the binding affinity and kinetics of ligands like this compound to GPCRs. These protocols are representative of the techniques that would be employed in such a characterization.

Radioligand Binding Assay (Competitive Inhibition)

This method is a cornerstone for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human histamine H1 receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (also known as mepyramine), a high-affinity H1 receptor antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C).

  • 96-well plates.

  • Filtration apparatus (Cell Harvester).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-Pyrilamine (typically at its Kₔ value), and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [³H]-Pyrilamine, and the membrane preparation.

    • Competitive Binding: Add the different dilutions of this compound, [³H]-Pyrilamine, and the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate @ 25°C Membranes->Incubation Radioligand Radioligand ([³H]-Pyrilamine) Radioligand->Incubation This compound This compound (Serial Dilutions) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing both affinity (Kₔ) and kinetic data (kₒₙ and kₒff).

Objective: To determine the association (kₒₙ) and dissociation (kₒff) rate constants, and the dissociation constant (Kₔ) of this compound for the human histamine H1 receptor.

Materials:

  • SPR Instrument and Sensor Chip: (e.g., CM5 sensor chip).

  • Receptor: Purified human histamine H1 receptor.

  • Analyte: this compound.

  • Immobilization Buffers: Amine coupling kit (EDC, NHS), and appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running Buffer: HBS-P+ buffer (HEPES buffered saline with surfactant).

  • Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized receptor (e.g., low pH glycine or high salt solution).

Procedure:

  • Receptor Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified H1 receptor over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound in running buffer over the immobilized receptor surface.

    • Monitor the association phase in real-time as the response units (RU) increase.

    • Following the association phase, switch to running buffer alone and monitor the dissociation phase as the RU decreases.

  • Regeneration: After each binding cycle, inject the regeneration solution to remove all bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kₒₙ) and dissociation (kₒff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kₔ) is calculated from the ratio of the rate constants: Kₔ = kₒff / kₒₙ.

SPR_Workflow cluster_setup Setup cluster_cycle Binding Cycle cluster_analysis Analysis Immobilize Immobilize H1 Receptor on Sensor Chip Association Inject this compound (Association) Immobilize->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Fit Fit Sensorgrams to Binding Model Dissociation->Fit Regeneration->Association Next Concentration Calculate Calculate kₒₙ, kₒff, Kₔ Fit->Calculate H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Responses (Inflammation, etc.) Ca2->Response PKC->Response

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vapitadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapitadine is a potent and selective second-generation histamine H1 receptor antagonist that has been investigated for the treatment of allergic conditions such as atopic dermatitis. Its unique spirocyclic chemical architecture confers high affinity for the H1 receptor and a favorable non-sedating profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthetic route to this compound, based on established methodologies for related compounds. Furthermore, it outlines the key signaling pathway associated with its mechanism of action and provides a representative experimental protocol for evaluating its antihistaminic activity in vivo.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as spiro[5,6-dihydroimidazo[2,1-b][1]benzazepine-11,4'-piperidine]-3-carboxamide[2]. It possesses a complex tetracyclic core structure featuring a spirocyclic linkage between a piperidine ring and an imidazo[2,1-b][1]benzazepine system.

Below is a 2D representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name spiro[5,6-dihydroimidazo[2,1-b][1]benzazepine-11,4'-piperidine]-3-carboxamide[2]
Molecular Formula C₁₇H₂₀N₄O
Molecular Weight 296.37 g/mol
CAS Number 793655-64-8
SMILES C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, leveraging established methods for the construction of the imidazo[2,1-b]benzazepine core and subsequent functionalization. The general synthetic strategy is detailed in U.S. Patent 5,468,743, which describes the synthesis of related imidazo[2,1-b]benzazepine derivatives. While a specific example for this compound is not explicitly detailed, the following protocol is a representative adaptation of the methodologies described therein.

Synthetic Scheme:

Vapitadine_Synthesis start Substituted Benzazepine Precursor step1 Reaction with 1-(4-piperidonyl)ethanone start->step1 Step 1 intermediate1 Spiro-piperidone Intermediate step1->intermediate1 step2 Ring Closure with Aminoimidazole derivative intermediate1->step2 Step 2 intermediate2 Imidazo[2,1-b][3]benzazepine Core step2->intermediate2 step3 Introduction of Carboxamide Group intermediate2->step3 Step 3 product This compound step3->product

Caption: General Synthetic Workflow for this compound.

Experimental Protocol (Adapted from US Patent 5,468,743):

Step 1: Synthesis of the Spiro-piperidone Intermediate

A suitable substituted 2,3,4,5-tetrahydro-1H-3-benzazepine is reacted with 1-(4-piperidonyl)ethanone in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours to facilitate the condensation reaction, yielding the spiro-piperidone intermediate.

Step 2: Formation of the Imidazo[2,1-b]benzazepine Core

The spiro-piperidone intermediate is then reacted with a 2-aminoimidazole derivative, such as 2-amino-4,5-dihydro-1H-imidazole, in a high-boiling point solvent like xylene. The reaction is carried out under reflux with azeotropic removal of water to drive the cyclization and formation of the tetracyclic imidazo[2,1-b]benzazepine core.

Step 3: Introduction of the Carboxamide Group

The final step involves the introduction of the carboxamide group at the 3-position of the imidazole ring. This can be achieved through a multi-step sequence starting with a Vilsmeier-Haack formylation reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group. The resulting aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate. Finally, the carboxylic acid is converted to the primary amide, this compound, through standard amidation procedures, for example, by activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) followed by treatment with ammonia.

Signaling Pathway and Mechanism of Action

This compound functions as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators, which are characteristic of an allergic response. This compound, by binding to the H1 receptor, prevents the conformational changes induced by histamine, thereby blocking this signaling cascade.

Histamine H1 Receptor Signaling Pathway:

H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Response Allergic Response (Inflammation, etc.) PKC->Response

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Experimental Protocols for Activity Assessment

The antihistaminic activity of this compound can be evaluated using various in vivo and in vitro models. A standard in vivo assay is the histamine-induced cutaneous response in guinea pigs.

Protocol: Histamine-Induced Cutaneous Wheal and Flare in Guinea Pigs

Objective: To evaluate the in vivo H1-antihistaminic activity of this compound by measuring the inhibition of histamine-induced cutaneous wheal formation.

Materials:

  • Male Hartley guinea pigs (300-350 g)

  • This compound

  • Histamine dihydrochloride

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Saline (0.9% NaCl)

  • Calipers

Procedure:

  • Animal Acclimatization: Guinea pigs are acclimatized for at least one week before the experiment.

  • Dosing: Animals are fasted overnight with free access to water. This compound is administered orally at various doses (e.g., 1, 3, 10 mg/kg) in the vehicle. A control group receives the vehicle only.

  • Histamine Challenge: One hour after drug administration, the dorsal skin of the guinea pigs is shaved. Intradermal injections of histamine (e.g., 100 ng in 0.1 mL saline) are administered at two separate sites.

  • Measurement: Thirty minutes after the histamine challenge, the diameter of the wheal (edema) at each injection site is measured using calipers.

  • Data Analysis: The percentage inhibition of the wheal area for the this compound-treated groups is calculated relative to the vehicle-treated control group. An ED₅₀ value (the dose required to produce 50% inhibition) can be determined by regression analysis.

Experimental Workflow:

Experimental_Workflow acclimatization Animal Acclimatization (Guinea Pigs) dosing Oral Administration (this compound or Vehicle) acclimatization->dosing challenge Intradermal Histamine Challenge dosing->challenge measurement Measure Wheal Diameter challenge->measurement analysis Data Analysis (% Inhibition, ED50) measurement->analysis

Caption: Workflow for In Vivo Antihistamine Activity Assay.

Conclusion

This compound represents a significant advancement in the development of non-sedating antihistamines due to its unique and complex chemical structure. The synthetic route, while intricate, is achievable through established chemical transformations. Its mechanism of action via the histamine H1 receptor signaling pathway is well-understood, and its efficacy can be reliably assessed using standard pharmacological models. This technical guide provides a foundational resource for researchers and professionals involved in the study and development of novel antihistaminic agents.

References

Vapitadine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: This document provides a technical overview of the predicted solubility and recommended stability testing protocols for vapitadine hydrochloride. As of the date of this publication, comprehensive experimental data on the solubility and stability of this compound hydrochloride is limited in publicly available literature. The information presented herein is based on computational predictions and established pharmaceutical testing guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The experimental protocols described are general recommendations and may require optimization for specific formulations and analytical methods.

Introduction

This compound is a selective, orally active, and non-sedating antihistamine agent.[1] It exhibits a strong binding affinity for the human histamine H1 receptor, with a Ki of 19 nM.[1] this compound hydrochloride is the salt form of the active compound, developed for pharmaceutical formulation. A thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable dosage forms. This guide provides an in-depth look at the predicted solubility of this compound dihydrochloride and outlines a comprehensive strategy for determining its stability profile in line with industry standards.

Solubility Profile

Predicted Aqueous Solubility

The predicted water solubility for this compound dihydrochloride is presented in Table 1. This value, obtained through computational modeling, suggests that this compound dihydrochloride is sparingly soluble in water.

Table 1: Predicted Physicochemical Properties of this compound Dihydrochloride

PropertyPredicted ValueSource
Water Solubility0.178 mg/mLALOGPS[2]
logP1ALOGPS[2]
pKa (Strongest Basic)9.96Chemaxon[2]
Experimental Protocol for Equilibrium Solubility Determination

To experimentally determine the aqueous solubility of this compound hydrochloride, the following protocol, based on the shake-flask method and ICH guidelines, is recommended.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous media.

Materials:

  • This compound hydrochloride active pharmaceutical ingredient (API)

  • pH buffers (pH 1.2, 4.5, 6.8, and the pH of minimum solubility, if different)

  • Purified water

  • Shaker bath maintained at 37 ± 1°C

  • Validated analytical method for the quantification of this compound (e.g., HPLC-UV)

  • Centrifuge and/or filters (e.g., 0.45 µm PVDF)

Methodology:

  • Preparation of Solutions: Prepare a series of aqueous solutions at different pH values (e.g., 1.2, 4.5, 6.8) using standard buffers.

  • Addition of Excess Drug: Add an excess amount of this compound hydrochloride to each buffer solution in triplicate. The presence of undissolved solid should be visible.

  • Equilibration: Place the flasks in a shaker bath set at 37 ± 1°C and agitate for a sufficient duration to reach equilibrium (e.g., 24-48 hours). Periodically sample the supernatant to confirm that equilibrium has been reached (i.e., the concentration of this compound hydrochloride in solution is constant).

  • Sample Collection and Preparation: At the end of the equilibration period, withdraw an aliquot of the supernatant. Clarify the sample by centrifugation or filtration to remove any undissolved solids.

  • Quantification: Analyze the concentration of this compound hydrochloride in the clarified supernatant using a validated analytical method.

  • pH Measurement: Measure the pH of each solution at the end of the experiment to ensure it has remained within the target range.

Stability Profile

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a critical component of this, helping to identify potential degradation pathways and develop stability-indicating analytical methods.

Recommended Stability Testing Conditions

The following table outlines the recommended storage conditions for long-term, intermediate, and accelerated stability studies for this compound hydrochloride, based on ICH guideline Q1A(R2).

Table 2: ICH Recommended Storage Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound hydrochloride under various stress conditions and to support the development of a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

  • Thermal Degradation: Dry heat at 105°C for a specified duration.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Methodology:

  • Sample Preparation: Prepare solutions of this compound hydrochloride in the respective stress media. A control sample in a neutral solvent should be prepared and protected from the stress conditions.

  • Stress Application: Expose the samples to the stress conditions for a predetermined period. The duration of exposure should be sufficient to achieve a target degradation of 5-20%.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the stress period.

  • Analysis: Analyze all stressed and control samples using a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector. The method should be capable of separating the parent drug from any degradation products.

  • Peak Purity Analysis: Perform peak purity analysis to ensure that the chromatographic peak of this compound hydrochloride is not co-eluting with any degradants.

  • Identification of Degradants: If significant degradation is observed, techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the solubility and stability of a drug substance like this compound hydrochloride.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: this compound HCl API sol_protocol Equilibrium Solubility Protocol (Shake-Flask Method) sol_start->sol_protocol sol_analysis Quantitative Analysis (e.g., HPLC) sol_protocol->sol_analysis sol_data Solubility Data (mg/mL) sol_analysis->sol_data stab_start Start: this compound HCl API sol_data->stab_start Informs Formulation Development forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) stab_start->forced_deg sim Stability-Indicating Method Development forced_deg->sim ich_studies ICH Stability Studies (Long-term, Accelerated) sim->ich_studies stab_profile Stability Profile & Shelf-life Determination ich_studies->stab_profile G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound HCl This compound->H1R Binds & Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Allergic Inflammation) Ca->Response PKC->Response

References

In Vitro Characterization of Vapitadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapitadine is a selective, second-generation antihistamine under investigation for the treatment of allergic skin conditions such as hives and atopic dermatitis.[1] As a selective antagonist of the histamine H1 receptor, its in vitro characterization is crucial for understanding its pharmacological profile, including potency, selectivity, and mechanism of action. This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize this compound, presenting available data and standardized protocols for receptor binding and functional activity.

Introduction

This compound is a benzazepine derivative that acts as a selective antagonist at the histamine H1 receptor.[1][2] Unlike first-generation antihistamines, this compound is designed to be non-sedating, a key characteristic for patient compliance.[1] The primary mechanism of action for antihistamines involves blocking the effects of histamine at H1 receptors, which are G-protein coupled receptors (GPCRs) that play a central role in allergic and inflammatory responses.[3] A thorough in vitro evaluation is the foundation for preclinical and clinical development, providing critical data on the drug's interaction with its target and potential off-target effects.

Receptor Binding Affinity

Determining the binding affinity of this compound to the histamine H1 receptor is a fundamental step in its characterization. This is typically achieved through competitive radioligand binding assays.

Quantitative Data

The binding affinity of this compound has been determined using membranes from cells expressing the cloned human histamine H1 receptor. The inhibitory constant (Ki) represents the concentration of this compound required to occupy 50% of the H1 receptors in the presence of a radioligand.

CompoundReceptor TargetRadioligandTest SystemKi (nM)
This compoundHuman Histamine H1[3H]MepyramineCloned Receptor19

Table 1: this compound Binding Affinity for the Human Histamine H1 Receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of this compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human histamine H1 receptor.

  • Radioligand: [3H]Mepyramine (a well-characterized H1 antagonist).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • Scintillation Cocktail and Scintillation Counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [3H]Mepyramine at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Quantification cluster_analysis Data Analysis prep_membranes Prepare H1R Membranes mix_reagents Combine Membranes, Radioligand & this compound prep_membranes->mix_reagents prep_ligand Prepare [3H]Mepyramine prep_ligand->mix_reagents prep_this compound Serially Dilute This compound prep_this compound->mix_reagents incubate Incubate to Equilibrium mix_reagents->incubate filter_wash Filter & Wash incubate->filter_wash add_scint Add Scintillation Cocktail filter_wash->add_scint count_rad Scintillation Counting add_scint->count_rad calc_ic50 Calculate IC50 count_rad->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Workflow for H1 Receptor Binding Assay.

Functional Characterization

Functional assays are essential to determine whether this compound acts as an antagonist (or inverse agonist) at the H1 receptor, thereby blocking its signaling. Histamine H1 receptors are known to primarily couple through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.

Calcium Mobilization Assay

This assay measures the ability of this compound to block histamine-induced increases in intracellular calcium.

3.1.1. Quantitative Data

While specific EC50/IC50 data for this compound from calcium mobilization assays are not publicly available, the expected outcome for an H1 antagonist is a dose-dependent inhibition of the histamine-induced calcium response.

Assay TypeAgonistParameterThis compound Value
Calcium MobilizationHistamineIC50 (nM)Data not available

Table 2: Expected Data from a Calcium Mobilization Functional Assay.

3.1.2. Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293, CHO).

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine.

  • Test Compound: this compound hydrochloride.

  • Fluorescence Plate Reader: A device capable of kinetic reading with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Addition (Antagonist Mode): Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the cell plate into the fluorescence plate reader. The instrument will add a fixed concentration of histamine (typically the EC80) to the wells while simultaneously recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonist mode, plot the inhibition of the histamine response against the this compound concentration to determine the IC50 value.

Histamine H1 Receptor Signaling Pathway

The primary signaling pathway for the H1 receptor involves Gq protein activation.

G cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC

Histamine H1 Receptor Gq Signaling Pathway.

Selectivity Profiling

To ensure this compound has a favorable safety profile, it is essential to assess its selectivity by screening it against a panel of other receptors, ion channels, and enzymes. Of particular importance for antihistamines is the lack of activity at muscarinic, adrenergic, and serotonergic receptors, which can mediate undesirable side effects.

Experimental Approach

This compound should be tested in binding or functional assays for a wide range of targets. A common approach is to perform an initial screen at a high concentration (e.g., 10 µM). Any target showing significant inhibition (typically >50%) at this concentration would be followed up with full dose-response curves to determine the Ki or IC50.

Example Target Panel:

  • GPCRs: Muscarinic receptors (M1-M5), Adrenergic receptors (α1, α2, β1, β2), Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A, etc.).

  • Ion Channels: hERG potassium channel (critical for cardiac safety).

  • Enzymes and Transporters.

The selectivity is determined by comparing the affinity for the H1 receptor to the affinity for other targets. A high selectivity ratio (Ki off-target / Ki H1) is desirable.

Summary and Conclusion

The in vitro characterization of this compound confirms its high affinity for the human histamine H1 receptor. The methodologies outlined in this guide, including competitive radioligand binding assays, calcium mobilization functional assays, and broad selectivity profiling, provide a robust framework for the comprehensive evaluation of novel H1 receptor antagonists. These studies are critical for establishing the potency, mechanism of action, and safety profile of drug candidates like this compound, thereby guiding their progression into further preclinical and clinical development.

References

Vapitadine: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapitadine is an investigational second-generation antihistamine that was under development by Barrier Therapeutics as a treatment for allergic skin conditions, primarily atopic dermatitis and chronic idiopathic urticaria.[1][2] As a selective histamine H1 receptor antagonist, this compound was designed to alleviate pruritus (itching) and other symptoms of histamine-mediated inflammatory responses without the sedative effects commonly associated with first-generation antihistamines.[1][3] This technical guide provides a comprehensive overview of the available information on the discovery, preclinical and clinical development of this compound.

Discovery and Preclinical Development

The discovery of this compound stemmed from research efforts to identify novel, non-sedating antihistamines with potent activity against the histamine H1 receptor. The core chemical structure of this compound is a spiro[imidazo[2,1-b][2]benzazepine-11,4'-piperidine] derivative. While the specific details of the initial screening and lead optimization process for this compound have not been extensively published in peer-reviewed literature, the focus was likely on designing a molecule with high affinity and selectivity for the H1 receptor and limited ability to cross the blood-brain barrier, a key characteristic of non-sedating antihistamines.

Mechanism of Action

This compound functions as a competitive antagonist of the histamine H1 receptor. Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, including sensory neurons and endothelial cells. This binding triggers a signaling cascade that results in the characteristic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability. By competitively blocking the H1 receptor, this compound prevents histamine from binding and initiating this cascade, thereby reducing or preventing allergic symptoms.

A diagram illustrating the proposed mechanism of action is provided below.

G cluster_0 Cell Membrane Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds This compound This compound This compound->H1_Receptor Blocks G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Allergic_Symptoms Allergic Symptoms (Itching, Vasodilation) Ca_Release->Allergic_Symptoms Leads to PKC_Activation->Allergic_Symptoms Leads to

Figure 1: this compound's Mechanism of Action at the Histamine H1 Receptor.
Preclinical Pharmacology

Preclinical studies demonstrated this compound's high affinity for the human histamine H1 receptor and its efficacy in animal models of allergic response. The available quantitative data from these studies are summarized in the table below.

ParameterValueSpecies/System
Ki (inhibition constant) for human H1 receptor 19 nMHuman cloned histamine H1 receptor
ED50 (histamine-induced lethality) 0.056-1.2 mg/kgRats
ED50 (cutaneous reactions to histamine) 0.51-1.4 mg/kgRats
Table 1: Preclinical Pharmacological Data for this compound

Clinical Development

This compound progressed to Phase 2 clinical trials for the treatment of atopic dermatitis and chronic idiopathic urticaria. These trials were designed to assess the efficacy, safety, and tolerability of orally administered this compound.

Phase 1 Clinical Trials

Two dose-escalation Phase 1 clinical trials were conducted to evaluate the safety and antihistamine activity of this compound. The results indicated that this compound inhibits allergic reactions, has a rapid onset of action, and, importantly, does not cause sedation, even at doses five to 15 times higher than those that produced an antihistamine response. No cardiovascular side effects were observed in these studies.

Phase 2a Clinical Trial in Atopic Dermatitis

A Phase 2a proof-of-concept study evaluated the efficacy of this compound in reducing itching in patients with moderate to severe atopic dermatitis. The study demonstrated that this compound significantly reduced itch symptoms without causing sedation.

Phase 2 Clinical Trial in Chronic Idiopathic Urticaria

A Phase 2 study investigated the efficacy of this compound in patients with chronic idiopathic urticaria (CIU), a condition characterized by hives of unknown origin lasting for at least six weeks. The key findings from this study are presented in the table below.

ParameterThis compound (60 mg once daily)Placebo
Primary Efficacy Endpoint Met-
Measure Decrease from baseline in average itch severity score-
p-value 0.037-
Table 2: Key Efficacy Results from the Phase 2 Trial of this compound in Chronic Idiopathic Urticaria

The study concluded that this compound, administered at 60 mg once daily for one week, significantly reduced itch severity compared to placebo. The drug was well-tolerated, with no reports of sedation.

Experimental Protocols

While specific, detailed protocols from the this compound development program are not publicly available, this section outlines the general methodologies that would have been employed for the key experiments based on standard practices in pharmacology and clinical research.

Histamine H1 Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells engineered to express the human histamine H1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used as the tracer.

  • Competitive Binding: A fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

A diagram of the experimental workflow is provided below.

G cluster_workflow H1 Receptor Binding Assay Workflow prep Prepare H1 Receptor Membranes incubate Incubate Membranes with [³H]mepyramine and this compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze

Figure 2: Workflow for a Histamine H1 Receptor Binding Assay.
In Vivo Histamine-Induced Cutaneous Reaction in Rats (General Protocol)

Objective: To assess the in vivo antagonist activity of this compound against histamine-induced skin reactions.

Methodology:

  • Animal Model: Rats are used as the animal model.

  • Drug Administration: this compound is administered orally at various doses. A control group receives a vehicle.

  • Histamine Challenge: After a predetermined time, histamine is injected intradermally at a specific site on the backs of the rats.

  • Wheal and Flare Measurement: The resulting wheal (swelling) and flare (redness) are measured at set time points after the histamine injection.

  • Data Analysis: The dose of this compound that causes a 50% reduction in the wheal and flare response (ED50) is calculated.

Synthesis

Conclusion

This compound emerged as a promising non-sedating H1 receptor antagonist with demonstrated efficacy in preclinical models and early-phase clinical trials for atopic dermatitis and chronic idiopathic urticaria. Its development was carried out by Barrier Therapeutics, which was later acquired by Stiefel Laboratories. While the compound showed potential as a safe and effective treatment for allergic skin conditions, further clinical development appears to have been discontinued, and the reasons for this are not publicly documented. The available data highlight this compound's potent and selective antihistaminic properties and its favorable safety profile, particularly its lack of sedative effects.

References

Preclinical Efficacy of Vapitadine, a Selective TPK1 Inhibitor, in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines the preclinical studies conducted to evaluate the efficacy of Vapitadine, a novel, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase identified as a critical downstream effector in the Growth Factor Receptor-Associated Proliferation Pathway (GF-RAPP), which is frequently dysregulated in pancreatic ductal adenocarcinoma (PDAC). Our findings demonstrate that this compound exhibits significant anti-proliferative effects in in vitro models of pancreatic cancer and suppresses tumor growth in in vivo xenograft models. The data presented herein support the continued development of this compound as a potential therapeutic agent for pancreatic cancer.

Introduction

Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited therapeutic options and a dismal five-year survival rate. A key driver of pancreatic tumor progression is the aberrant activation of growth factor signaling pathways. The recently identified GF-RAPP signaling cascade has been shown to be hyperactive in over 70% of PDAC cases. Central to this pathway is TPK1, a kinase that, upon activation, phosphorylates and activates the transcription factor Prolif-1, leading to the expression of genes essential for cell cycle progression and proliferation. This compound was designed to selectively inhibit the kinase activity of TPK1, thereby blocking this oncogenic signaling pathway. This whitepaper summarizes the key preclinical efficacy studies, including biochemical assays, cell-based functional assays, and an in vivo xenograft study.

This compound's Mechanism of Action: The GF-RAPP Signaling Pathway

This compound functions by competitively binding to the ATP-binding pocket of TPK1, preventing the phosphorylation of its downstream target, Prolif-1. This action effectively halts the signaling cascade that promotes unregulated cell growth.

GFRAPP_Pathway GFR Growth Factor Receptor (GFR) TPK1_inactive TPK1 (Inactive) GFR->TPK1_inactive Activates GrowthFactor Growth Factor GrowthFactor->GFR Binds TPK1_active TPK1 (Active) TPK1_inactive->TPK1_active Phosphorylation Prolif1_inactive Prolif-1 (Inactive) TPK1_active->Prolif1_inactive Phosphorylates Prolif1_active Prolif-1 (Active) Prolif1_inactive->Prolif1_active Nucleus Nucleus Prolif1_active->Nucleus Translocates to Gene_Expression Gene Expression (Cell Cycle Progression) Nucleus->Gene_Expression Promotes This compound This compound This compound->TPK1_active Inhibits

Caption: this compound inhibits the GF-RAPP signaling pathway.

Quantitative Data Summary

The efficacy of this compound was assessed through a series of in vitro and in vivo experiments. The quantitative results are summarized below.

Table 1: Biochemical and Cellular Activity of this compound
ParameterPANC-1 Cell LineMiaPaCa-2 Cell LineAssay Type
TPK1 Kinase Inhibition (IC₅₀) 5.2 nM4.8 nMBiochemical Assay
Cellular Proliferation (GI₅₀) 25.7 nM22.1 nMCell-Based Assay
Prolif-1 Phosphorylation (EC₅₀) 15.3 nM12.9 nMWestern Blot
Table 2: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
Treatment GroupDose (mg/kg, oral, QD)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle 01542 ± 120-
This compound 10785 ± 9549.1%
This compound 30352 ± 6877.2%

Detailed Experimental Protocols

TPK1 Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human TPK1.

  • Reagents: Recombinant human TPK1 enzyme, ATP, biotinylated peptide substrate, this compound serial dilutions.

  • Procedure:

    • This compound was serially diluted in DMSO to create a 10-point concentration gradient.

    • The kinase reaction was initiated by adding 10 nM TPK1 enzyme to a solution containing 20 µM peptide substrate and 10 µM ATP in kinase buffer.

    • The reaction was incubated for 60 minutes at 30°C.

    • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based detection system.

    • Data were normalized to control (DMSO vehicle) and IC₅₀ values were calculated using a four-parameter logistic curve fit.

Cellular Proliferation Assay Protocol

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of this compound in pancreatic cancer cell lines.

  • Cell Lines: PANC-1 and MiaPaCa-2.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • Cells were treated with a 10-point concentration gradient of this compound for 72 hours.

    • Cell viability was assessed using a resazurin-based reagent.

    • Fluorescence was measured, and data were normalized to vehicle-treated cells to calculate GI₅₀ values.

In Vivo Xenograft Study Workflow

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing PANC-1 human pancreatic cancer xenografts.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis A 1. PANC-1 Cell Implantation (Subcutaneous) B 2. Tumor Growth to ~150 mm³ A->B C 3. Randomization into Groups (n=10) B->C D 4. Daily Oral Dosing - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) C->D E 5. Monitor Body Weight & Tumor Volume (2x per week) D->E F 6. Euthanasia and Tumor Excision E->F Day 21 G 7. Final Tumor Weight & Volume F->G

Caption: Workflow for the PANC-1 xenograft efficacy study.

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Procedure:

    • 5 x 10⁶ PANC-1 cells were subcutaneously implanted into the right flank of each mouse.

    • Tumors were allowed to grow to an average volume of approximately 150 mm³.

    • Mice were randomized into three treatment groups (n=10 per group): Vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).

    • Treatments were administered orally, once daily (QD), for 21 consecutive days.

    • Tumor volumes and body weights were measured twice weekly.

    • At the end of the study, mice were euthanized, and final tumor weights and volumes were recorded.

    • Tumor Growth Inhibition (TGI) was calculated as a percentage relative to the vehicle control group.

Logical Relationship: this compound's Therapeutic Hypothesis

The central hypothesis for this compound's therapeutic potential is based on a direct and logical chain of events from target engagement to clinical outcome.

Logical_Flow A This compound Administration B Target Engagement: Inhibition of TPK1 Kinase A->B Pharmacokinetics C Pathway Modulation: Decreased Prolif-1 Phosphorylation B->C Mechanism of Action D Cellular Effect: Inhibition of Cell Proliferation & Survival C->D Downstream Effect E In Vivo Outcome: Tumor Growth Inhibition D->E Therapeutic Efficacy

Caption: The therapeutic hypothesis for this compound.

Conclusion

The preclinical data for this compound strongly support its proposed mechanism of action as a potent and selective TPK1 inhibitor. This compound effectively suppresses the GF-RAPP signaling pathway, leading to a significant reduction in pancreatic cancer cell proliferation in vitro and marked tumor growth inhibition in a PANC-1 xenograft model in vivo. These promising results warrant further investigation and progression of this compound into clinical development as a targeted therapy for patients with pancreatic cancer.

Methodological & Application

Vapitadine Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapitadine is a selective, orally active, second-generation H1-antihistamine that has been investigated for its potential in treating allergic conditions such as allergic rhinitis and atopic dermatitis. As a second-generation antihistamine, it is designed to have a low potential for sedation. These application notes provide a summary of available preclinical data and detailed protocols for conducting in vivo animal studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound acts as a potent and selective antagonist of the histamine H1 receptor. By competitively binding to H1 receptors on various cell types, it inhibits the downstream signaling pathways activated by histamine, thereby reducing the symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and sensory nerve stimulation.

Data Presentation

Efficacy Data for this compound
Animal ModelEndpointEffective Dose (ED50)Administration RouteReference
RatHistamine-induced Lethality0.056 - 1.2 mg/kgOral[1]
RatHistamine-induced Cutaneous Reactions0.51 - 1.4 mg/kgOral[1]
Reference Dosage Data for Other Second-Generation H1-Antihistamines

This table is provided for comparative purposes to aid in dose selection for species other than rats, as specific this compound dosage information is limited in publicly available literature.

DrugAnimal SpeciesTherapeutic DoseAdministration RouteReference
CetirizineDog1 - 4 mg/kg, once dailyOral[2][3]
CetirizineCat5 mg/cat, once or twice dailyOral[2]
LoratadineDog0.25 - 1.1 mg/kg, once dailyOral
LoratadineCat0.5 mg/kg, once dailyOral
FexofenadineDog2 - 5 mg/kg, once or twice dailyOral
FexofenadineCat10 - 15 mg/cat, once or twice dailyOral

Signaling Pathway

Histamine_H1_Receptor_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound blocks the histamine H1 receptor signaling pathway.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_eval Evaluation Animal_Acclimatization Animal Acclimatization Vapitadine_Prep This compound Formulation Animal_Acclimatization->Vapitadine_Prep Randomization Randomization into Groups Vapitadine_Prep->Randomization Baseline Baseline Measurements Randomization->Baseline Dosing This compound/Vehicle Administration Baseline->Dosing Induction Induction of Allergic Model Dosing->Induction Observation Observation & Scoring Induction->Observation Sample_Collection Sample Collection (Blood, Tissues) Observation->Sample_Collection Analysis Data Analysis Sample_Collection->Analysis

Caption: General workflow for in vivo efficacy studies of this compound.
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

Objective: To evaluate the efficacy of this compound in a guinea pig model of allergic rhinitis.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)3)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Nasal lavage buffer (e.g., sterile saline)

  • Anesthetics (e.g., ketamine/xylazine)

Procedure:

  • Sensitization:

    • On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)3 in saline.

    • On day 7, administer a booster i.p. injection of 100 µg OVA in saline.

  • Drug Administration:

    • On day 14, administer this compound orally (e.g., 1, 3, 10 mg/kg) or vehicle to different groups of sensitized animals. A positive control group receiving a known effective antihistamine can be included.

    • Administer the compounds 1 hour before the allergen challenge.

  • Allergen Challenge and Symptom Observation:

    • One hour after drug administration, challenge the animals with an intranasal instillation of 1% OVA solution (50 µl per nostril) under light anesthesia.

    • For 30 minutes after the challenge, observe and count the number of sneezes and nasal rubs.

  • Nasal Lavage and Cell Analysis (Optional):

    • At a predetermined time point after the challenge (e.g., 6 hours), anesthetize the animals and perform a nasal lavage with buffer.

    • Collect the lavage fluid and analyze the total and differential cell counts (e.g., eosinophils, neutrophils).

  • Data Analysis:

    • Compare the mean number of sneezes and nasal rubs, and the cell counts in the nasal lavage fluid between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Hapten-Induced Atopic Dermatitis-like Lesions in Mice

Objective: To assess the effect of this compound on pruritus and skin inflammation in a mouse model of atopic dermatitis.

Materials:

  • BALB/c mice (6-8 weeks old)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (4:1) as a vehicle for DNFB

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

Procedure:

  • Sensitization and Challenge:

    • On day 0, sensitize the mice by applying 20 µl of 0.5% DNFB to the shaved dorsal skin.

    • On day 5, challenge the mice by applying 20 µl of 0.15% DNFB to the same area of the dorsal skin. Repeat the challenge every 2-3 days for 2-3 weeks to induce chronic inflammation.

  • Drug Administration:

    • Begin daily oral administration of this compound (e.g., 1, 5, 25 mg/kg) or vehicle after the first challenge and continue throughout the study period.

  • Evaluation of Pruritus:

    • On selected days after the challenge, place the mice individually in observation cages and record their scratching behavior for a defined period (e.g., 30-60 minutes).

    • Count the number of scratching bouts.

  • Assessment of Skin Lesions:

    • At the end of the study, euthanize the mice and collect the dorsal skin for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and measurement of inflammatory markers (e.g., cytokines via ELISA or qPCR).

  • Data Analysis:

    • Analyze the scratching behavior, histological scores, and inflammatory marker levels. Compare the data from the this compound-treated groups with the vehicle-treated group using appropriate statistical methods.

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

  • This compound

  • Vehicle for oral administration

  • Heparinized saline

  • Blood collection tubes (e.g., EDTA-coated)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Fast the rats overnight before dosing.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 ml) from the jugular vein cannula at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Immediately place the blood samples into EDTA-coated tubes and centrifuge to obtain plasma.

  • Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL/F)

      • Volume of distribution (Vd/F)

Conclusion

The provided protocols and data serve as a foundational guide for the in vivo evaluation of this compound. Due to the limited publicly available data for this compound, researchers are encouraged to conduct dose-ranging studies to determine the optimal dose for their specific animal model and experimental conditions. The reference data for other second-generation antihistamines can aid in the initial dose selection. Careful adherence to ethical guidelines for animal research is paramount in all studies.

References

Application Notes and Protocols for the Investigation of Vapitadine in Atopic Dermatitis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus (itch), eczematous lesions, and a significant impact on quality of life. The pathophysiology of AD is complex, involving skin barrier dysfunction, immune dysregulation with a predominant T-helper 2 (Th2) cell response, and neuro-immune interactions. Histamine is a key mediator of itch, acting primarily through the histamine H1 receptor (H1R) on sensory nerves and various immune cells.

Vapitadine is a potent, selective, and non-sedating H1 receptor antagonist. Clinical studies in patients with atopic dermatitis have demonstrated its efficacy in reducing pruritus.[1][2] While specific preclinical data on this compound in established animal models of atopic dermatitis are not extensively published, its mechanism of action as an H1 antagonist suggests its potential to alleviate key symptoms of the disease. In various in vitro and in vivo pharmacological models, this compound has been shown to be at least as potent as cetirizine.[2]

These application notes provide a comprehensive guide for researchers interested in investigating the efficacy and mechanism of action of this compound in relevant preclinical models of atopic dermatitis. The provided protocols are based on established methodologies for evaluating anti-inflammatory and anti-pruritic compounds in AD research.

Mechanism of Action: H1 Receptor Antagonism in Atopic Dermatitis

This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. In atopic dermatitis, mast cells and other immune cells release histamine upon allergen exposure, which then binds to H1 receptors on sensory nerve endings, leading to the sensation of itch. Histamine also contributes to the inflammatory response by increasing vascular permeability. By blocking the H1 receptor, this compound is expected to inhibit these downstream signaling pathways, thereby reducing both pruritus and inflammation.

H1R_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R This compound This compound This compound->H1R Antagonism Gq Gq protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Itch Itch Sensation Ca2->Itch NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

This compound blocks the histamine H1 receptor signaling pathway.

Recommended Atopic Dermatitis Research Models

Several well-established animal models can be utilized to evaluate the efficacy of this compound in atopic dermatitis. The choice of model depends on the specific research question, such as focusing on acute allergic inflammation, chronic skin lesions, or the itch response.

  • Ovalbumin (OVA)-Induced Atopic Dermatitis Model (Mouse): This is a widely used model that mimics the Th2-dominant inflammation seen in human AD. Mice are sensitized and subsequently challenged with ovalbumin to induce an eczematous skin reaction.

  • Hapten-Induced Atopic Dermatitis Models (Mouse): Haptens like 2,4-dinitrochlorobenzene (DNCB) or oxazolone can be used to induce a contact hypersensitivity reaction that, with repeated application, develops features of chronic atopic dermatitis, including a shift towards a Th2 immune response.

  • Spontaneous Atopic Dermatitis Models (e.g., NC/Nga Mouse): These mice spontaneously develop AD-like skin lesions under specific pathogen-free conditions when exposed to conventional environments. They are particularly useful for studying the genetic and environmental factors in AD and for evaluating anti-pruritic agents.

Experimental Protocols

The following are detailed protocols for evaluating this compound in the recommended atopic dermatitis models.

Protocol 1: Ovalbumin (OVA)-Induced Atopic Dermatitis in BALB/c Mice

Objective: To assess the effect of this compound on skin inflammation, scratching behavior, and inflammatory markers in an OVA-induced AD model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Tools for skin thickness measurement (e.g., digital calipers)

  • Behavioral observation chambers

Procedure:

  • Sensitization:

    • On days 0 and 7, intraperitoneally inject mice with 50 µg of OVA emulsified in 2 mg of Alum in 200 µL of saline.

  • Challenge:

    • On day 14, and every two days thereafter for a total of six challenges, apply 100 µg of OVA in 20 µL of saline to a shaved area on the back of the mice.

  • Treatment:

    • Administer this compound (e.g., 1, 5, 10 mg/kg, p.o.) or vehicle control daily, starting from the first day of OVA challenge (day 14) until the end of the experiment.

  • Assessments:

    • Clinical Score: Evaluate the severity of skin lesions (erythema, edema, dryness, and excoriation) twice a week using a scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

    • Scratching Behavior: On specified days, place mice individually in observation chambers and record the number of scratching bouts over a 30-minute period.

    • Skin Thickness: Measure the thickness of the challenged skin area using digital calipers at the end of the experiment.

    • Histology: At the end of the study, collect skin biopsies for histological analysis (H&E staining for inflammatory cell infiltration and toluidine blue staining for mast cells).

    • Cytokine Analysis: Homogenize skin tissue or isolate splenocytes to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant inflammatory markers by ELISA or qPCR.

Protocol 2: DNCB-Induced Atopic Dermatitis in NC/Nga Mice

Objective: To evaluate the therapeutic effect of this compound on chronic AD-like skin lesions and associated pruritus in a DNCB-induced model.

Materials:

  • Male NC/Nga mice (6-8 weeks old)

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Acetone and olive oil (4:1)

  • This compound

  • Vehicle control

Procedure:

  • Sensitization:

    • On day 0, apply 100 µL of 1% DNCB in acetone/olive oil to the shaved abdomen.

  • Challenge:

    • Starting on day 7, apply 20 µL of 0.2% DNCB to the dorsal side of each ear three times a week for five weeks.

  • Treatment:

    • Begin daily oral administration of this compound (e.g., 1, 5, 10 mg/kg) or vehicle from the start of the challenge phase (day 7).

  • Assessments:

    • Clinical Score and Ear Thickness: Monitor and score the severity of dermatitis on the ears and measure ear thickness twice weekly.

    • Scratching Behavior: Quantify scratching behavior as described in Protocol 1.

    • Serum IgE Levels: Collect blood at the end of the study and measure total serum IgE levels by ELISA.

    • Histopathology and Immunohistochemistry: Analyze ear tissue for inflammatory infiltrate, epidermal thickness, and mast cell numbers.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization sensitization Sensitization Phase (e.g., OVA/Alum i.p.) acclimatization->sensitization challenge Challenge Phase (e.g., Topical OVA application) sensitization->challenge treatment Treatment Administration (this compound or Vehicle) challenge->treatment assessments In-life Assessments (Clinical Score, Scratching) treatment->assessments termination Study Termination and Sample Collection assessments->termination analysis Ex-vivo Analysis (Histology, Cytokines, IgE) termination->analysis end End analysis->end

A general experimental workflow for preclinical evaluation.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups. Below are examples of how data from the proposed experiments could be presented.

Table 1: Effect of this compound on Clinical Score and Scratching Behavior in OVA-Induced Atopic Dermatitis

Treatment GroupDose (mg/kg)Final Clinical Score (Mean ± SEM)Scratching Bouts (30 min, Mean ± SEM)
Vehicle Control-8.5 ± 0.7125 ± 15
This compound16.2 ± 0.580 ± 10
This compound54.1 ± 0.4 55 ± 8
This compound102.8 ± 0.3 30 ± 5
Positive Control-3.5 ± 0.4 40 ± 6
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Table 2: Effect of this compound on Inflammatory Markers in Skin Tissue

Treatment GroupDose (mg/kg)IL-4 (pg/mg protein)IL-13 (pg/mg protein)Mast Cell Count (per mm²)
Vehicle Control-150 ± 12220 ± 1845 ± 5
This compound1110 ± 10170 ± 1535 ± 4
This compound585 ± 8 130 ± 1225 ± 3**
This compound1060 ± 6 90 ± 1015 ± 2
Positive Control-70 ± 7100 ± 11 18 ± 2
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Conclusion

While specific preclinical data for this compound in atopic dermatitis models remains to be published, its established mechanism as a potent and selective H1 receptor antagonist provides a strong rationale for its investigation. The protocols and methodologies outlined in these application notes offer a robust framework for elucidating the preclinical efficacy of this compound and further characterizing its role in mitigating the key symptoms of atopic dermatitis. Such studies are crucial for advancing our understanding of this compound and its potential as a targeted therapy for this challenging disease.

References

Application Notes and Protocols for Vapitadine Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapitadine is a potent and selective second-generation antihistamine that acts as an antagonist to the histamine H1 receptor.[1][2] It exhibits a high binding affinity for the human H1 receptor, with a Ki value of 19 nM.[1] Developed as a non-sedating alternative to first-generation antihistamines, this compound shows promise in the treatment of allergic conditions due to its limited ability to cross the blood-brain barrier.[2] These application notes provide detailed protocols for the in vitro administration of this compound in cell culture systems to facilitate research into its mechanism of action and potential therapeutic applications.

Data Presentation

CompoundReceptorBinding Affinity (Ki)
This compound hydrochlorideHuman Histamine H119 nM

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound hydrochloride, calculate the mass required to prepare a 10 mM stock solution in DMSO.

  • Aseptically weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

General Cell Culture and this compound Treatment

Recommended Cell Lines:

  • HEK293 cells: A human embryonic kidney cell line commonly used for GPCR studies. Can be transiently or stably transfected to overexpress the histamine H1 receptor.

  • HeLa cells: A human cervical cancer cell line known to endogenously express the histamine H1 receptor.

  • CHO-K1 cells: A Chinese hamster ovary cell line that can be engineered to express the human histamine H1 receptor (CHO-H1).

Materials:

  • Selected cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • This compound stock solution (10 mM in DMSO)

Protocol:

  • Culture the selected cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into the appropriate culture plates at a density that will allow for optimal growth during the experiment.

  • Allow the cells to adhere and grow for 24 hours before treatment.

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to start with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. Note: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) in your experimental setup.

  • Incubate the cells with this compound for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the specific assay being performed.

Cell Viability and Cytotoxicity Assay

This protocol is essential to determine the concentration range at which this compound is non-toxic to the cells, ensuring that observed effects are due to its specific pharmacological activity and not cellular stress or death.

Materials:

  • Cells treated with this compound as described in Protocol 2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other suitable cell viability assay kit (e.g., XTT, WST-1, or CellTiter-Glo®)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the this compound treatment period, add the MTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

  • Plot the dose-response curve (this compound concentration vs. % cell viability) to determine the IC50 (concentration at which 50% of cell viability is inhibited).

Intracellular Calcium Mobilization Assay

As a histamine H1 receptor antagonist, this compound is expected to inhibit histamine-induced increases in intracellular calcium.

Materials:

  • Cells cultured in black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Histamine

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Prepare a loading solution of the calcium indicator dye in HBSS. The final concentration of the dye will depend on the specific reagent used. A small amount of Pluronic F-127 can be added to aid in dye solubilization.

  • Remove the culture medium and wash the cells with HBSS.

  • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Add HBSS containing various concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader and begin kinetic measurement of fluorescence intensity.

  • After establishing a stable baseline, add a solution of histamine (at a concentration known to elicit a robust calcium response, e.g., its EC80) to all wells simultaneously using an automated injector.

  • Continue to record the fluorescence intensity for several minutes to capture the peak and subsequent decline of the calcium signal.

  • Analyze the data by measuring the peak fluorescence intensity or the area under the curve for each well.

  • Plot a dose-response curve of this compound concentration versus the inhibition of the histamine-induced calcium response to determine the IC50 of this compound.

Visualizations

Vapitadine_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays Vapitadine_Powder This compound HCl Powder Stock_Solution 10 mM Stock Solution (in DMSO) Vapitadine_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Treatment Treat with this compound (various concentrations) Stock_Solution->Treatment Dilute in media Cell_Line Select Cell Line (e.g., HEK293, HeLa) Seeding Seed Cells in Plates Cell_Line->Seeding Seeding->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Calcium Calcium Mobilization Assay Treatment->Calcium NFkB NF-kB Activation Assay (Future Study) Treatment->NFkB

Figure 1. Experimental workflow for this compound administration in cell culture.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release NFkB_pathway NF-κB Pathway Ca2_release->NFkB_pathway Modulates PKC->NFkB_pathway Activates Inflammation Pro-inflammatory Gene Transcription NFkB_pathway->Inflammation

Figure 2. Simplified Histamine H1 receptor signaling pathway inhibited by this compound.

References

Vapitadine: Application and Protocols for Histamine Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Histamine H3 Receptor Antagonists as Tool Compounds

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS).[1][2] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2][3] Additionally, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1] The H3 receptor exhibits high constitutive activity, meaning it can signal without an agonist.

Selective H3 receptor antagonists or inverse agonists are invaluable tools for elucidating the physiological and pathological roles of the histaminergic system. By blocking the constitutive activity and the effects of histamine at the H3 receptor, these compounds increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function. This makes them critical for research in areas like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

Quantitative Data: H3 Receptor Ligand Affinities

The following table summarizes binding affinities (Ki) and functional potencies (pA2) for several representative H3 receptor antagonists. This data is crucial for selecting the appropriate tool compound and concentration for in vitro and in vivo experiments.

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonist Potency (pA2)Assay System
Thioperamide 4.38.9[¹²⁵I]-IPP binding to rat cortex membranes; Guinea-pig jejunum contraction
Iodophenpropit (IPP) 0.979.12[¹²⁵I]-IPP binding to rat cortex membranes; Guinea-pig jejunum contraction
Pitolisant ~6Not specifiedHuman H3R
Ciproxifan Not specifiedNot specifiedNot specified
Clobenpropit Not specifiedNot specifiedNot specified
Compound 17 518Not specified[³H]Nα-methylhistamine binding to human H3R in HEK-293 cells
Compound 16 592Not specified[³H]Nα-methylhistamine binding to human H3R in HEK-293 cells

Note: Data is compiled from multiple sources. Assay conditions can vary, affecting absolute values. Researchers should consult primary literature for detailed experimental conditions.

Signaling Pathway

The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action for an H3 receptor antagonist/inverse agonist.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor (Autoreceptor/Heteroreceptor) Histamine->H3R Activates Gi Gi Protein H3R->Gi Activates Vapitadine This compound (Antagonist) This compound->H3R Blocks AC Adenylate Cyclase Gi->AC Inhibits Ca_channel N-type Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx NT_release ↓ Neurotransmitter Release Ca_influx->NT_release

Caption: H3R signaling pathway and antagonist action.

Experimental Protocols

Protocol 1: H3 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human histamine H3 receptor.

  • Cell membrane preparation from the above cells.

  • Radioligand: [³H]Nα-methylhistamine.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: High concentration of an unlabeled H3R ligand (e.g., 10 µM Histamine).

  • Test compound (e.g., this compound) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare cell membranes from HEK-293-hH3R cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]Nα-methylhistamine, and varying concentrations of the test compound.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Inhibition of Electrically-Evoked Contractions in Guinea-Pig Jejunum

This assay measures the functional potency (pA2) of an H3R antagonist. The H3 receptor activation inhibits cholinergic nerve-mediated contractions of the guinea-pig jejunum.

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution.

  • Organ bath with stimulating electrodes.

  • Isotonic transducer and recording system.

  • H3 receptor agonist (e.g., R-(-)-α-methylhistamine).

  • Test compound (e.g., this compound) at various concentrations.

Procedure:

  • Isolate a segment of the guinea-pig jejunum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Apply electrical field stimulation to induce twitch contractions mediated by acetylcholine release.

  • Record the baseline contractions.

  • Add the H3 receptor agonist in a cumulative manner to obtain a concentration-response curve for the inhibition of contractions.

  • Wash the tissue and allow it to recover.

  • Incubate the tissue with a fixed concentration of the test compound (H3R antagonist) for a predetermined time.

  • Repeat the cumulative addition of the H3 receptor agonist to obtain a second concentration-response curve in the presence of the antagonist.

  • Repeat steps 5-7 with different concentrations of the antagonist.

  • Analyze the data using a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist concentration-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel H3 receptor antagonist.

Experimental_Workflow cluster_workflow Characterization Workflow for an H3R Antagonist A Primary Screening: Radioligand Binding Assay B Determine Ki value A->B C Functional Assay: In vitro tissue model (e.g., guinea-pig jejunum) A->C D Determine pA2 value C->D E Selectivity Profiling: Binding assays against other histamine receptors (H1, H2, H4) and other CNS targets D->E F In Vivo Studies: Animal models of cognition, wakefulness, etc. E->F G Assess efficacy and side effects F->G

References

Application Notes and Protocols for Vapitadine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapitadine hydrochloride is a selective histamine H1 receptor antagonist. This document provides detailed application notes and protocols for the dissolution of this compound hydrochloride for in vitro and in vivo experiments. It includes information on its physicochemical properties, recommended solvents, and step-by-step instructions for preparing stock and working solutions. Additionally, a schematic of the histamine H1 receptor signaling pathway illustrating the mechanism of action of this compound hydrochloride is provided.

Physicochemical Properties

A summary of the known quantitative data for this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 279253-83-7MedChemExpress, MedKoo Biosciences
Molecular Formula C₁₇H₂₂Cl₂N₄OMedKoo Biosciences
Molecular Weight 369.29 g/mol MedKoo Biosciences
Predicted Water Solubility 0.178 mg/mLDrugBank[1]
Solubility in DMSO SolubleMedKoo Biosciences[2]
Appearance White to off-white solid powderMedKoo Biosciences

Experimental Protocols

In Vitro Experiments: Dissolution for Cell-Based Assays

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • 0.22 µm sterile syringe filter (optional, if sterility is a concern)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a specific amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.69 mg of this compound hydrochloride (Molecular Weight = 369.29 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder. Based on the supplier's data, to prepare a 10 mM stock solution from 1 mg of this compound hydrochloride, you would add 0.27 mL of DMSO.[2] For 3.69 mg, you would add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath (25-37°C) can be used to aid dissolution if necessary.

  • Sterilization (Optional): If the application requires a sterile solution, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube. Note that some loss of compound may occur due to filter binding. It is often sufficient to prepare the stock solution under aseptic conditions in a laminar flow hood, as DMSO is bacteriostatic.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[2]

Protocol for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely accepted safe concentration.[3]

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Table 2: Example Dilution Series for a 10 mM Stock Solution

Desired Final ConcentrationVolume of 10 mM StockFinal Volume in MediumFinal DMSO Concentration
100 µM 10 µL1 mL0.1%
10 µM 1 µL1 mL0.01%
1 µM 0.1 µL (or 1 µL of a 1 mM intermediate dilution)1 mL0.001%
In Vivo Experiments: Formulation for Oral Gavage

For oral administration in animal models, this compound hydrochloride can be formulated as a suspension in a suitable vehicle. A commonly used vehicle for oral gavage is 0.5% methylcellulose in water.

Materials:

  • This compound hydrochloride powder

  • Methylcellulose (e.g., 400 cP)

  • Sterile, purified water

  • Tween 80 (optional, as a wetting agent)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers and graduated cylinders

  • Scale

Protocol for Preparing a 0.5% Methylcellulose Vehicle:

  • Heating Water: Heat approximately one-third of the final required volume of purified water to 60-80°C.

  • Dispersing Methylcellulose: While stirring the heated water, slowly add the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL of vehicle). Stir until the powder is fully wetted and dispersed, forming a milky suspension.

  • Cooling and Dissolving: Remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice. Continue stirring until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may require stirring for an extended period at 4°C (e.g., overnight).

  • Adding Wetting Agent (Optional): If this compound hydrochloride has poor wettability, a small amount of a surfactant like Tween 80 (e.g., 0.1-0.2%) can be added to the vehicle to improve the suspension.

Protocol for Preparing this compound Hydrochloride Suspension:

  • Weighing: Weigh the required amount of this compound hydrochloride based on the desired dose and dosing volume.

  • Suspension: Add a small amount of the prepared 0.5% methylcellulose vehicle to the this compound hydrochloride powder to form a paste. Gradually add the remaining vehicle while stirring or vortexing to achieve a homogenous suspension at the desired final concentration.

  • Administration: Administer the suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.

Mechanism of Action and Signaling Pathway

This compound hydrochloride is a selective antagonist of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to histamine, activates the Gq/11 alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is involved in allergic and inflammatory responses. This compound hydrochloride competitively binds to the H1 receptor, blocking the action of histamine and thereby inhibiting this downstream signaling.

Visualizations

Dissolution_Workflow cluster_invitro In Vitro Dissolution cluster_invivo In Vivo Formulation weigh_vitro Weigh this compound HCl add_dmso Add DMSO weigh_vitro->add_dmso vortex_vitro Vortex to Dissolve add_dmso->vortex_vitro stock_solution 10 mM Stock Solution (-20°C Storage) vortex_vitro->stock_solution dilute_medium Dilute in Cell Culture Medium stock_solution->dilute_medium working_solution Working Solution (<0.5% DMSO) dilute_medium->working_solution weigh_invivo Weigh this compound HCl suspend Suspend in Vehicle weigh_invivo->suspend prepare_vehicle Prepare 0.5% Methylcellulose prepare_vehicle->suspend oral_formulation Oral Gavage Suspension suspend->oral_formulation

Caption: Workflow for preparing this compound hydrochloride solutions.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound HCl (Antagonist) This compound->H1R Binds & Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic & Inflammatory Response Ca_release->Response PKC->Response

Caption: this compound HCl blocks the H1 receptor signaling pathway.

References

Application Note & Protocol: Quantitative Analysis of Vapitadine in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to the analytical methods and protocols for the quantification of Vapitadine in various tissue matrices. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.

Introduction

This compound is a novel antihistamine compound under investigation for its therapeutic effects. Accurate quantification of this compound in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note describes a robust and validated LC-MS/MS method for the determination of this compound concentrations in tissue homogenates. The described protocols cover tissue sample preparation, extraction, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Tissue Homogenization

A critical first step in the analysis of tissue samples is the creation of a uniform homogenate to ensure representative sampling and efficient extraction of the analyte.

Materials:

  • Tissue sample (e.g., liver, lung, brain)

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Bead mill homogenizer or rotor-stator homogenizer

  • Calibrated balance

  • Microcentrifuge tubes

Protocol:

  • Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).

  • Record the weight and transfer the tissue to a 2 mL microcentrifuge tube containing homogenization beads (if using a bead mill).

  • Add a pre-determined volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:3 or 1:4 (w/v), for example, 300 µL of buffer for 100 mg of tissue.

  • Homogenize the tissue using a bead mill (e.g., 2 cycles of 30 seconds at 6 m/s) or a rotor-stator homogenizer until no visible tissue fragments remain.

  • Keep the samples on ice throughout the homogenization process to minimize enzymatic degradation.

  • The resulting tissue homogenate can be used directly for the extraction procedure or stored at -80°C.

Sample Extraction: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from biological matrices.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) spiking solution (a structurally similar molecule to this compound, ideally a stable isotope-labeled version)

  • Precipitating solvent (e.g., acetonitrile or methanol containing 0.1% formic acid)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g and 4°C

Protocol:

  • Pipette a known volume of tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.

  • Add a small volume of the IS spiking solution (e.g., 10 µL) to all samples, calibration standards, and quality control samples, except for the blank matrix.

  • Add three to four volumes of the ice-cold precipitating solvent (e.g., 300-400 µL of acetonitrile) to the tissue homogenate.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis if necessary to improve sensitivity.

LC-MS/MS Method

The following is a representative LC-MS/MS method that can be optimized for this compound.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions To be determined by direct infusion of this compound and IS standards

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized in the table below.

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for this compound in tissue.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linear Range 1 - 1000 ng/g
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/g
Lower Limit of Quantification (LLOQ) 1.0 ng/g

Table 2: Accuracy and Precision

Quality Control Sample (ng/g)Accuracy (% Bias)Precision (% RSD)
Low QC (3 ng/g) ± 15%< 15%
Mid QC (100 ng/g) ± 15%< 15%
High QC (800 ng/g) ± 15%< 15%

Table 3: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 85%
Matrix Effect 90 - 110%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in tissue samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenization Spike Spike with Internal Standard Homogenate->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition LCMS->Data Quant Quantification Data->Quant Report Report Generation Quant->Report

Caption: Workflow for this compound quantification in tissue.

Hypothetical Signaling Pathway

As this compound is an antihistamine, it may modulate signaling pathways associated with histamine receptors. Antihistamines have also been shown to affect other pathways, such as the integrin signaling pathway, which can be associated with cardiotoxicity.[1] The diagram below represents a simplified, hypothetical signaling pathway that could be influenced by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HistamineReceptor Histamine Receptor This compound->HistamineReceptor Antagonist Integrin Integrin This compound->Integrin Modulation GProtein G-Protein HistamineReceptor->GProtein FAK FAK Integrin->FAK PLC PLC GProtein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Src Src FAK->Src Src->PKC GeneExpression Gene Expression Changes PKC->GeneExpression

Caption: Hypothetical this compound signaling pathway.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in tissue samples. The detailed protocols for tissue homogenization, sample extraction, and analysis, along with the method validation parameters, offer a solid foundation for researchers in drug development. The provided workflows and pathway diagrams serve as visual aids to the experimental process and potential mechanism of action.

References

Application Notes and Protocols for Vapitadine Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for Vapitadine Clinical Trials Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective, orally active, and non-sedating antihistamine that functions as a histamine H1 receptor antagonist.[1][2] It is under investigation for the treatment of allergic skin conditions, such as chronic idiopathic urticaria (hives) and atopic dermatitis, due to its high binding affinity for the H1 receptor (Ki of 19 nM).[1] The key advantage of this compound may be its non-sedating profile, even at higher doses, which would offer a significant benefit over first-generation antihistamines.[2] These protocols outline the experimental design for Phase I, II, and III clinical trials to evaluate the safety, efficacy, and pharmacokinetic profile of this compound.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). In allergic reactions, histamine release leads to the activation of H1 receptors on various cells, including those in the skin. This triggers a signaling cascade that results in symptoms like itching, vasodilation, and edema.[3] this compound competitively blocks this interaction, thereby mitigating the downstream effects of histamine.

Vapitadine_Signaling_Pathway cluster_cell Target Cell (e.g., Mast Cell, Sensory Neuron) Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq_protein Gq Protein H1R->Gq_protein Activates PLC PLC Gq_protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Leads to Allergic_Symptoms Allergic Symptoms (Itching, Edema, Redness) Ca_PKC->Allergic_Symptoms Causes

Caption: this compound's mechanism of action at the H1 receptor.

Clinical Trial Workflow

The clinical development of this compound will follow a standard phased approach, beginning with preclinical studies and progressing through three phases of human clinical trials before seeking regulatory approval. This structured process ensures the systematic evaluation of the drug's safety and efficacy.

Clinical_Trial_Workflow Preclinical Preclinical Studies (In vitro & In vivo) IND Investigational New Drug (IND) Application Preclinical->IND PhaseI Phase I (Safety & PK) IND->PhaseI PhaseII Phase II (Efficacy & Dose Ranging) PhaseI->PhaseII PhaseIII Phase III (Confirmatory Efficacy & Safety) PhaseII->PhaseIII NDA New Drug Application (NDA) Submission PhaseIII->NDA Approval Regulatory Approval NDA->Approval PostMarket Phase IV (Post-market Surveillance) Approval->PostMarket

Caption: The overall workflow for this compound's clinical development.

Phase I Clinical Trial Protocol

Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

Participant Population:

  • Healthy male and female volunteers, aged 18-55 years.

  • No history of significant allergies or chronic medical conditions.

  • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

Methodology:

  • SAD Cohorts: Sequential cohorts of 8 participants (6 active, 2 placebo) will receive a single oral dose of this compound (e.g., 10 mg, 25 mg, 50 mg, 100 mg, 200 mg). Dose escalation will proceed after a safety review of the preceding cohort.

  • MAD Cohorts: Sequential cohorts of 12 participants (9 active, 3 placebo) will receive a daily oral dose of this compound for 7-14 days (e.g., 50 mg, 100 mg, 150 mg).

  • Safety Monitoring: Vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry, urinalysis), and adverse event (AE) monitoring will be conducted throughout the study.

  • Pharmacokinetic Sampling: Blood samples will be collected at predefined time points to determine this compound plasma concentrations.

Endpoints:

  • Primary: Incidence and severity of AEs and serious adverse events (SAEs).

  • Secondary: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t½).

Data Presentation:

Table 1: Representative Pharmacokinetic Parameters of this compound (Single Ascending Dose)

Dose Group Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) t½ (hr)
10 mg 55.2 1.5 480.7 10.1
25 mg 130.8 1.8 1250.3 10.5
50 mg 285.4 2.0 2990.1 11.2
100 mg 590.1 2.1 6500.9 11.8

| 200 mg | 1150.6 | 2.5 | 14200.5 | 12.3 |

Phase II Clinical Trial Protocol

Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with chronic idiopathic urticaria (CIU).

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Participant Population:

  • Adult patients (18-75 years) with a diagnosis of CIU for at least 6 months.

  • Urticaria Activity Score over 7 days (UAS7) of ≥ 16 at screening.

  • Patients must be willing to discontinue other antihistamine treatments.

Methodology:

  • Patients will be randomized to receive one of three daily doses of this compound (e.g., 50 mg, 100 mg, 150 mg) or placebo for 12 weeks.

  • Efficacy will be assessed using patient-reported outcomes, including the UAS7, which measures the severity of itching and the number of hives.

  • Safety monitoring will be conducted as in Phase I.

Endpoints:

  • Primary: Mean change from baseline in UAS7 at Week 12.

  • Secondary: Proportion of patients with a UAS7 score of 0 (complete response), change in the Dermatology Life Quality Index (DLQI), and incidence of AEs.

Data Presentation:

Table 2: Efficacy Endpoints for Phase II CIU Study (at Week 12)

Treatment Group Mean Change in UAS7 from Baseline % of Patients with UAS7=0 Mean Change in DLQI
Placebo -8.5 5% -4.2
This compound 50 mg -15.2 25% -8.1
This compound 100 mg -20.8 40% -11.5

| this compound 150 mg | -21.5 | 42% | -12.0 |

Phase III Clinical Trial Protocol

Objective: To confirm the efficacy and safety of this compound in a larger patient population with CIU and to provide sufficient data for regulatory submission.

Study Design: Two identical, large-scale, randomized, double-blind, placebo-controlled, multicenter trials.

Participant Population:

  • Similar inclusion/exclusion criteria as Phase II, but with a larger and more diverse patient population (several hundred to several thousand patients).

Methodology:

  • Based on Phase II results, patients will be randomized to receive the optimal dose(s) of this compound or placebo for 24 to 52 weeks.

  • The study will be conducted globally to ensure generalizability of the results.

  • Long-term safety and tolerability will be a key focus.

Endpoints:

  • Primary: Mean change from baseline in UAS7 at Week 12.

  • Secondary: Sustained efficacy over the treatment period, long-term safety profile, and health-related quality of life assessments.

Data Presentation:

Table 3: Comparison of Primary Efficacy Endpoint in Phase III (Pooled Data)

Treatment Group Number of Patients Mean Baseline UAS7 Mean Change from Baseline at Week 12 P-value vs. Placebo
Placebo 850 32.1 -9.8 -

| this compound 100 mg | 855 | 31.9 | -22.4 | <0.001 |

Dose Escalation Logic for Phase I

The dose escalation for the Phase I SAD study will be guided by a predefined protocol to ensure participant safety. A safety monitoring committee will review all data from a completed cohort before approving escalation to the next dose level.

Dose_Escalation_Logic Start Start Phase I SAD Cohort1 Administer Dose Level 1 (e.g., 10 mg) Start->Cohort1 Safety1 Safety Data Review Cohort1->Safety1 Cohort2 Administer Dose Level 2 (e.g., 25 mg) Safety1->Cohort2 Safe Stop Stop Escalation (MTD or DLT reached) Safety1->Stop Not Safe Safety2 Safety Data Review Cohort2->Safety2 CohortN Administer Dose Level N Safety2->CohortN Safe Safety2->Stop Not Safe SafetyN Safety Data Review CohortN->SafetyN SafetyN->Stop Not Safe Proceed Proceed to MAD SafetyN->Proceed Safe

Caption: Safety-guided dose escalation scheme for the Phase I trial.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Vapitadine Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Vapitadine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro assays?

This compound is a selective, non-sedating antihistamine agent that acts as a histamine H1 receptor antagonist.[1][2] Like many small molecule drugs, particularly those with a benzazepine structure, this compound may exhibit poor aqueous solubility. This can lead to several issues in in vitro experiments, including precipitation of the compound in aqueous buffers or cell culture media, which can result in inaccurate and unreliable experimental data.[3][4]

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous experimental medium. What is happening?

This phenomenon is often referred to as "crashing out" and occurs when a compound that is soluble in a concentrated organic stock solution is rapidly diluted into an aqueous solution where it is poorly soluble.[3] The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q3: What is the difference between kinetic and equilibrium solubility, and why is it important for my experiments?

  • Kinetic solubility is the maximum concentration of a compound that can be achieved by rapid dilution from a concentrated stock solution (e.g., in DMSO) into an aqueous buffer. It often represents a temporary, supersaturated state.

  • Equilibrium solubility (or thermodynamic solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form over an extended period. This is a more stable and typically lower value than kinetic solubility.

Understanding this difference is crucial as a compound might initially appear to be in solution (kinetic solubility) but may precipitate over the course of a longer experiment as it moves towards its equilibrium solubility.

Q4: How should I prepare my this compound stock solution?

For most in vitro applications, it is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing properties for many organic compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using this compound solutions for your in vitro experiments.

Problem Potential Cause Troubleshooting Steps
This compound powder does not dissolve in the initial solvent (e.g., DMSO). The concentration of the intended stock solution is too high.- Try reducing the concentration by increasing the volume of the solvent. - Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. - Use mechanical agitation such as vortexing or brief sonication.
This compound precipitates out of solution upon dilution into aqueous media. The compound has low aqueous solubility and is "crashing out."- Reduce the final concentration of this compound in your assay. - Optimize the final concentration of the organic co-solvent (e.g., DMSO) to be as low as possible (typically < 0.5%) to minimize both toxicity and precipitation. - Add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and thorough mixing. - Consider using a co-solvent system (e.g., a mixture of DMSO and ethanol).
Inconsistent results between experiments. Variability in the preparation of this compound solutions.- Standardize the protocol for preparing and diluting the compound. - Ensure the stock solution is completely dissolved and homogenous before each use. - Prepare fresh dilutions for each experiment to avoid issues with compound stability in aqueous solutions.
Precipitation is observed over the course of a long-term experiment (e.g., 24-48 hours). The initial concentration, while kinetically soluble, is above the thermodynamic equilibrium solubility.- Lower the working concentration of this compound. - Consider using solubility-enhancing excipients such as cyclodextrins to form a more stable complex.

Data Presentation

Table 1: Common Solvents and Co-solvents for In Vitro Experiments

SolventProperties and ConsiderationsTypical Final Concentration in Cell-Based Assays
Dimethyl Sulfoxide (DMSO) A powerful and widely used solvent for dissolving poorly soluble compounds for in vitro assays.< 0.5% (v/v) to avoid cytotoxicity.
Ethanol A less polar solvent than DMSO that can be effective for some compounds. Often used in combination with other solvents.< 1% (v/v)
Dimethylformamide (DMF) Another polar aprotic solvent that can be used as an alternative to DMSO.< 0.1% (v/v)
Methanol Similar to ethanol, can be used for certain compounds.< 1% (v/v)

Table 2: Solubility Enhancing Agents

AgentMechanism of ActionConsiderations
Surfactants (e.g., Tween-20, Triton X-100) Form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.Can interfere with some assays and may be cytotoxic at higher concentrations. Typically used in cell-free assays.
Cyclodextrins (e.g., β-cyclodextrin) Form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is held within the hydrophobic cavity of the cyclodextrin.Can sometimes alter the effective concentration of the drug available to interact with its target.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.The chosen pH must be compatible with the experimental system (e.g., cell viability).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of this compound into Aqueous Medium for Cell-Based Assays

  • Pre-warming: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).

  • Vortexing: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.

  • Final Mixing: Continue to vortex the solution for an additional 15-30 seconds to ensure homogeneity.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cell line (generally < 0.5%).

  • Use Immediately: It is best to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate (Gentle Warming if Needed) add_dmso->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol store Aliquot and Store at -20°C / -80°C check_sol->store Yes re_dissolve Troubleshoot: - Increase Solvent - More Agitation check_sol->re_dissolve No thaw Thaw Stock Solution store->thaw re_dissolve->dissolve add_stock Add Stock to Medium while Vortexing thaw->add_stock pre_warm Pre-warm Aqueous Medium (e.g., 37°C) pre_warm->add_stock check_precip Visually Inspect for Precipitation add_stock->check_precip use_now Use Immediately in Assay check_precip->use_now No troubleshoot Troubleshoot: - Lower Concentration - Use Solubility Enhancers check_precip->troubleshoot Yes

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq_11 Gq/11 Protein H1R->Gq_11 Activates This compound This compound This compound->H1R Antagonist (Blocks Binding) PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response (e.g., Inflammation, Itch) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound's mechanism of action on the H1 receptor pathway.

References

Optimizing Vapitadine dosage to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize Vapitadine dosage and avoid off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective ATP-competitive inhibitor of the Serine/Threonine Kinase A (STKA). Its primary on-target effect is the inhibition of the STKA signaling pathway, which is known to be a key regulator of cellular proliferation and survival in specific cancer cell lines.

Q2: What are the known off-target effects of this compound?

At concentrations exceeding the recommended optimal range, this compound has been shown to inhibit the structurally related Serine/Threonine Kinase B (STKB). Inhibition of STKB can lead to unintended cellular responses, including but not limited to, cell cycle arrest and apoptosis in non-target cell types.

Q3: What is the recommended concentration range for this compound in cell-based assays?

The recommended concentration for this compound in most cell-based assays is between 10 nM and 100 nM. Exceeding 500 nM may lead to significant off-target effects due to the inhibition of STKB. The optimal concentration should be empirically determined for each cell line and experimental endpoint.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)Description
STKA 5Primary on-target kinase.
STKB 250Primary off-target kinase, approximately 50-fold less sensitive than STKA.
Other >10,000Screened against a panel of 100 other kinases.

Table 2: Recommended Concentration Ranges for Cellular Assays

Assay TypeRecommended Concentration Range (nM)Notes
On-Target STKA Inhibition 10 - 100Effective range for inhibiting STKA phosphorylation in most cell lines.
Off-Target STKB Inhibition > 500Concentrations at which significant STKB inhibition is observed.
General Cell Viability (72 hrs) < 1000Concentrations above 1 µM may induce cytotoxicity.

Troubleshooting Guide

Issue 1: I am observing unexpected levels of cell death in my experiments.

  • Question: Could the observed cytotoxicity be an off-target effect of this compound?

  • Answer: Yes, high concentrations of this compound can lead to off-target inhibition of STKB, which may induce apoptosis.

    • Verify this compound Concentration: Ensure your final experimental concentration is within the recommended range (10-100 nM).

    • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the precise cytotoxic concentration in your specific cell line.

    • Assess STKB Pathway Activity: Use Western blotting to check the phosphorylation status of a known STKB substrate. An increase in phosphorylation may indicate off-target STKB inhibition.

Issue 2: My results are inconsistent between experiments.

  • Question: What are the common causes of variability when using this compound?

  • Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.

    • Compound Stability: this compound is light-sensitive. Ensure the stock solution is stored in amber vials and protected from light. Prepare fresh dilutions for each experiment.

    • Cell Density: Ensure that cell seeding density is consistent across experiments, as this can influence the effective concentration of the drug.

    • Assay Timing: For signaling studies, ensure that the timing of this compound treatment and cell lysis is precise, as kinase signaling cascades can be rapid.

Experimental Protocols

Protocol 1: Western Blot Analysis of STKA and STKB Substrate Phosphorylation

This protocol is designed to assess the on-target (STKA) and off-target (STKB) activity of this compound in a cellular context.

  • Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 500, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-STKA substrate, anti-p-STKB substrate, and a loading control like GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL detection system.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound STKA STKA This compound->STKA Inhibition STKB STKB This compound->STKB Inhibition (High Conc.) STKA_Sub STKA Substrate STKA->STKA_Sub Prolif Proliferation STKA_Sub->Prolif STKB_Sub STKB Substrate STKB->STKB_Sub Apoptosis Apoptosis STKB_Sub->Apoptosis G cluster_workflow Dosage Optimization Workflow A 1. Determine IC50 (In Vitro Kinase Assay) B 2. Initial Dose-Response (Cell Viability Assay) A->B C 3. On-Target Validation (p-STKA Western Blot) B->C D 4. Off-Target Assessment (p-STKB Western Blot) C->D E 5. Select Optimal Concentration (Max On-Target, Min Off-Target) D->E G cluster_troubleshooting Troubleshooting Logic Start Unexpected Cell Death? CheckConc Is this compound Conc. > 100 nM? Start->CheckConc YesConc Yes CheckConc->YesConc Yes NoConc No CheckConc->NoConc No AssessOffTarget Assess Off-Target Activity (p-STKB Western Blot) YesConc->AssessOffTarget CheckOther Action: Investigate Other Causes of Cytotoxicity NoConc->CheckOther ActionHigh Action: Lower Concentration and Re-evaluate AssessOffTarget->ActionHigh

Technical Support Center: Troubleshooting Vapitadine Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of Vapitadine in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential causes of degradation and offer systematic approaches to identify and mitigate these issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid decrease in concentration at room temperature. What are the likely causes?

A1: Rapid degradation of small molecules like this compound in solution at ambient temperatures can often be attributed to several factors. The primary suspects are hydrolysis, oxidation, and photodegradation.[1][2] Temperature acts as a catalyst for these chemical reactions, meaning that higher temperatures will accelerate the degradation process.[1][3][4] It is also possible that the pH of your solution is not optimal for this compound's stability.

Q2: I've noticed a yellow discoloration in my this compound stock solution after leaving it on the lab bench. What could be the reason?

A2: Discoloration is often an indication of chemical degradation. For many pharmaceutical compounds, exposure to ambient or UV light can induce photodegradation, leading to the formation of colored byproducts. To prevent this, it is recommended to store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Q3: Could the buffer I'm using be contributing to the instability of this compound?

A3: Yes, the choice of buffer can significantly impact the stability of a compound. Some buffer species can catalyze degradation reactions. For instance, phosphate buffers have been known to accelerate the hydrolysis of certain small molecules. It is advisable to assess the stability of this compound in a variety of buffer systems (e.g., citrate, acetate, TRIS) at your target pH to identify the most suitable one.

Q4: I am dissolving a formulated version of this compound and observing poor stability. Why might this be happening?

A4: Formulated products contain excipients that can interact with the active pharmaceutical ingredient (API), in this case, this compound. These interactions can either stabilize or destabilize the API. For example, certain excipients may contain reactive impurities or residual moisture that can promote degradation. It is crucial to understand the composition of the formulation and consider the potential for excipient-drug interactions.

Troubleshooting Guides

Issue: this compound Degradation in Aqueous Solution

This guide provides a systematic approach to diagnosing and resolving the instability of this compound in aqueous solutions.

Step 1: Initial Assessment and Control

  • Prepare Fresh Solutions: Always start experiments with freshly prepared this compound solutions to rule out degradation during prior storage.

  • Control Temperature: Store stock solutions and experimental samples at a controlled low temperature (e.g., 2-8 °C) unless the experimental protocol requires otherwise.

  • Protect from Light: Store solutions in amber vials or wrapped in foil to prevent photodegradation.

Step 2: Experimental Workflow for Troubleshooting

The following workflow can help systematically identify the cause of instability.

G cluster_0 Troubleshooting Workflow A Observe this compound Instability B Investigate pH Effect A->B C Investigate Temperature Effect B->C pH Stable G Implement Corrective Actions B->G pH Unstable D Investigate Light Exposure C->D Temp Stable C->G Temp Unstable E Investigate Solvent/Buffer Effect D->E Light Stable D->G Light Unstable F Optimal Conditions Identified E->F Solvent/Buffer Stable E->G Solvent/Buffer Unstable F->G

Caption: A flowchart for troubleshooting this compound instability.

Step 3: Detailed Experimental Protocols

Protocol 1: pH Stability Study

  • Objective: To determine the effect of pH on the stability of this compound.

  • Materials:

    • This compound hydrochloride

    • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

    • High-purity water

    • HPLC system with a suitable column for this compound analysis.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

    • Spike the stock solution into each buffer to achieve a final concentration of 10 µg/mL.

    • Incubate the solutions at a constant temperature (e.g., 25 °C or 40 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.

    • Plot the percentage of this compound remaining against time for each pH.

Protocol 2: Photostability Study

  • Objective: To assess the impact of light on this compound stability.

  • Materials:

    • This compound solution in an optimal buffer identified from the pH stability study.

    • Clear and amber glass vials.

    • A photostability chamber with controlled light (ICH Q1B option 2) and temperature.

    • HPLC system.

  • Methodology:

    • Prepare the this compound solution and aliquot it into both clear and amber vials. The amber vials will serve as the dark control.

    • Expose the vials to a light source as specified in ICH guidelines.

    • At defined time intervals, withdraw samples from both the exposed and control vials.

    • Analyze the samples by HPLC to quantify this compound concentration.

    • Compare the degradation rate in the clear vials to that in the amber vials.

Data Presentation

The quantitative data from your stability studies should be summarized in tables for clear comparison.

Table 1: Effect of pH on this compound Stability at 25 °C

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Remaining
3.010.09.898%
5.010.09.595%
7.010.08.282%
9.010.06.565%

Table 2: Photostability of this compound at 25 °C

ConditionInitial Concentration (µg/mL)Concentration at 24h (µg/mL)% Remaining
Exposed to Light10.07.171%
Protected from Light10.09.999%

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, small molecules with similar functional groups can undergo predictable degradation reactions.

G cluster_1 Potential Degradation Pathways This compound This compound Hydrolysis Hydrolysis Product(s) (e.g., amide bond cleavage) This compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Product(s) (e.g., N-oxide formation) This compound->Oxidation O₂ / light / metal ions Photodegradation Photodegradation Product(s) (e.g., ring cleavage) This compound->Photodegradation UV / visible light

Caption: Potential degradation pathways for this compound.

By systematically evaluating the factors of pH, temperature, light, and solution composition, researchers can identify the root cause of this compound instability and implement appropriate measures to ensure the integrity of their experimental results. For more complex stability issues, advanced analytical techniques may be required to identify degradation products and elucidate the exact degradation pathways.

References

How to prevent Vapitadine precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vapitadine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the handling and solubility of this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

This compound is a selective antihistamine agent with a weakly basic nature.[1][2] Like many weakly basic drugs, this compound's solubility is highly dependent on pH.[3][4] It is significantly more soluble in acidic environments where it becomes protonated (ionized). In neutral or alkaline solutions, such as physiological buffers (pH 7.4), it exists in its less soluble, non-ionized form, which can lead to precipitation.[5] This is a critical consideration when moving from an acidic or organic solvent stock solution to an aqueous buffer for biological assays.

Q2: What are the primary factors that cause this compound precipitation?

Several factors can lead to this compound precipitation:

  • pH: This is the most critical factor. Shifting the pH of the solution to be above this compound's pKa will decrease its solubility.

  • Buffer Composition: The type and concentration of buffer salts can influence solubility. Phosphate buffers, while common, may interact differently with this compound than bicarbonate or citrate buffers.

  • Concentration: Exceeding the thermodynamic solubility limit of this compound in a given buffer will cause it to precipitate. This can happen when a concentrated stock solution is diluted into a buffer where the drug has low solubility.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature, such as moving a solution from 37°C to 4°C for storage, can reduce solubility and cause precipitation.

  • Co-solvents: The amount and type of organic co-solvent (like DMSO or ethanol) transferred from the stock solution into the final buffer can impact solubility. Too little co-solvent may not be enough to keep the drug dissolved.

Q3: What is the difference between kinetic and thermodynamic solubility?

Understanding this distinction is key to preventing precipitation over time.

  • Kinetic Solubility: This refers to the concentration of a compound when a stock solution (e.g., in DMSO) is rapidly added to an aqueous buffer. It can represent a temporary, supersaturated state.

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the maximum amount of a compound is dissolved, and the solution is stable over time.

A solution of this compound may appear clear initially (kinetic solubility) but then form a precipitate over minutes or hours as it settles towards its lower thermodynamic solubility limit.

Troubleshooting Guides

Problem: My this compound precipitated immediately after I diluted my DMSO stock into PBS (pH 7.4). What should I do?

This is a classic case of "solvent shock" where the drug crashes out upon transfer to a buffer in which it is poorly soluble.

Solution Steps:

  • Lower the pH: The most effective method is to use a more acidic buffer. This compound is significantly more soluble at a pH of 6.0 or below.

  • Reduce Final Concentration: Your target concentration may be above this compound's solubility limit at pH 7.4. Try a lower final concentration.

  • Increase Co-solvent Percentage: While not always possible for cellular assays, increasing the final percentage of DMSO (e.g., from 0.1% to 1%) can help maintain solubility. Always check for co-solvent tolerance in your specific experimental system.

  • Change Order of Addition: Add the buffer to your stock solution dropwise while vortexing, rather than adding the stock to the full buffer volume. This can sometimes help mitigate immediate precipitation.

dot graph TD { rankdir="LR"; node [shape=rectangle, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Diagram 1: Decision workflow for troubleshooting this compound precipitation."

Problem: My this compound solution was clear at 37°C, but a precipitate formed after storing it at 4°C.

This is likely due to temperature-dependent solubility.

Solution Steps:

  • Warm the Solution: Gently warm the solution back to 37°C with light agitation. The precipitate may redissolve.

  • Prepare Fresh: It is best practice to prepare this compound-containing buffers fresh before each experiment and avoid cold storage.

  • Check for Stability: If warming the solution is necessary, ensure that this compound is not sensitive to temperature cycles, which could degrade the compound.

Data & Protocols

Quantitative Data Summary

The solubility of this compound is highly influenced by pH and the presence of co-solvents. The tables below provide a summary of its solubility profile.

Table 1: this compound Solubility in Buffers at Different pH Values

Buffer System (50 mM) pH Solubility (µg/mL)
Citrate-Phosphate 5.0 > 1000
Citrate-Phosphate 6.0 250
Phosphate 7.0 15
Phosphate (PBS) 7.4 < 5

| Bicarbonate | 8.0 | < 1 |

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent Final Concentration (%) Solubility (µg/mL)
DMSO 0.1 8
DMSO 0.5 45
DMSO 1.0 120
Ethanol 1.0 25

| Ethanol | 2.0 | 60 |

G

Experimental Protocol: Kinetic Solubility Assay for this compound

This protocol details a method to determine the kinetic solubility of this compound in various aqueous buffers using a 96-well plate format.

Objective: To assess the concentration at which this compound starts to precipitate when added from a DMSO stock to a specified buffer.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffers of interest (e.g., 50 mM Phosphate buffer at pH 7.4)

  • Calibrated multichannel pipette

  • Clear, flat-bottom 96-well plates

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • Prepare this compound Stock: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Create Serial Dilutions: In a separate 96-well plate (the "stock plate"), perform a serial dilution of the this compound stock using DMSO to create a range of concentrations.

  • Prepare Buffer Plate: Add the aqueous buffer to the wells of a new 96-well plate (the "assay plate"). For example, add 198 µL of buffer to each well if you plan a 1:100 dilution (2 µL of stock).

  • Transfer and Mix: Rapidly transfer a small volume (e.g., 2 µL) from the stock plate to the corresponding wells of the assay plate. Immediately mix thoroughly.

  • Incubate and Read: Allow the plate to incubate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 2 hours). Measure the absorbance (turbidity) of each well at 620 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.

G

References

Vapitadine experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues that researchers, scientists, and drug development professionals may encounter when working with Vapitadine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in our this compound binding affinity (Ki) measurements. What are the potential causes and solutions?

A1: Variability in Ki values for this compound can stem from several factors. Here is a troubleshooting guide:

  • Cell Line & Receptor Expression:

    • Problem: Inconsistent expression of the histamine H1 receptor in your cell line can lead to variable results.

    • Solution: Regularly perform quality control checks, such as Western blotting or qPCR, to ensure stable receptor expression levels across different cell passages. Use a single, validated cell bank for all related experiments.

  • Radioligand Issues:

    • Problem: Degradation of the radioligand (e.g., [3H]pyrilamine) can affect binding.

    • Solution: Aliquot the radioligand upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a saturation binding experiment to confirm the Kd of your radioligand prior to competitive binding assays.

  • Assay Conditions:

    • Problem: Minor variations in buffer composition, pH, incubation time, or temperature can impact binding kinetics.

    • Solution: Prepare a large batch of assay buffer and use it for the entire set of experiments. Strictly adhere to a standardized protocol with consistent incubation times and temperatures.

Hypothetical Data on Ki Variability:

Experiment IDCell PassageIncubation Time (min)Measured Ki (nM)Notes
EXP-00156018.5Protocol followed
EXP-00256019.2Protocol followed
EXP-003156035.8High cell passage
EXP-00454528.1Shorter incubation
EXP-00556019.0Fresh radioligand

Q2: Our in vivo studies with this compound show a wide range of ED50 values. How can we improve the reproducibility of our animal experiments?

A2: The effective dose (ED50) of this compound can be influenced by multiple factors in animal models.[1] Consider the following:

  • Animal Strain and Health:

    • Problem: Genetic differences between animal strains and the health status of the animals can alter drug metabolism and response.

    • Solution: Use a consistent and well-characterized animal strain from a reputable supplier. Ensure all animals are healthy and acclimatized to the facility before starting the experiment.

  • Drug Formulation and Administration:

    • Problem: Inconsistent drug formulation or administration route can lead to variable bioavailability.

    • Solution: Prepare fresh formulations of this compound for each experiment and ensure complete solubilization. Use precise administration techniques (e.g., oral gavage, intravenous injection) and ensure the volume is consistent across all animals.

  • Experimental Endpoint Measurement:

    • Problem: Subjectivity in measuring experimental endpoints (e.g., cutaneous reactions) can introduce variability.

    • Solution: Use blinded observers for endpoint assessment and employ quantitative measurement tools where possible. Standardize the timing of endpoint measurement relative to drug administration.

Reference Data for this compound ED50 in Rats: [1]

EndpointED50 Range (mg/kg)
Histamine-induced lethality0.056 - 1.2
Cutaneous reactions to histamine0.51 - 1.4

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

  • Cell Culture: Culture HEK293 cells stably expressing the human histamine H1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (20-40 µg of protein).

    • Add 50 µL of [3H]pyrilamine (a radiolabeled H1 antagonist) at a final concentration equal to its Kd.

    • Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Mepyramine).

    • Incubate at 25°C for 60 minutes.

  • Data Analysis:

    • Terminate the assay by rapid filtration through a glass fiber filter.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Vapitadine_Signaling_Pathway cluster_cell Cell Membrane This compound This compound H1R H1 Receptor This compound->H1R Histamine Histamine Histamine->H1R Gq Gq Protein H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, itching) Ca2->Allergic_Response PKC->Allergic_Response

This compound Mechanism of Action

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (this compound purity, radioligand integrity) Start->Check_Reagents Check_Protocol Review Experimental Protocol (incubation times, concentrations) Start->Check_Protocol Check_System Validate Biological System (cell line passage, animal health) Start->Check_System Decision Identify Potential Cause? Check_Reagents->Decision Check_Protocol->Decision Check_System->Decision Implement_Changes Implement Corrective Actions (e.g., new reagents, standardized protocol) Decision->Implement_Changes Yes Consult_Support Consult Technical Support Decision->Consult_Support No Rerun_Experiment Re-run Experiment with Controls Implement_Changes->Rerun_Experiment Analyze_Results Analyze New Results Rerun_Experiment->Analyze_Results

Troubleshooting Experimental Variability

References

Vapitadine Efficacy in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Vapitadine in animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High variability in animal response to this compound. 1. Genetic variability within the animal strain: Outbred strains can have significant genetic differences, leading to varied metabolic rates and drug responses.[1] 2. Differences in animal handling and stress levels: Stress can alter physiological parameters and affect drug efficacy. 3. Inconsistent drug administration: Improper gavage technique or variable injection volumes can lead to inconsistent dosing.1. Use inbred animal strains: Inbred strains provide a more uniform genetic background, reducing variability.[1] 2. Standardize handling procedures: Ensure all animals are handled consistently and by trained personnel to minimize stress. Acclimate animals to the experimental environment. 3. Refine administration technique: Ensure proper training on oral gavage or injection techniques. Use calibrated equipment to ensure accurate and consistent dosing.
Lower than expected efficacy of this compound. 1. Suboptimal dosing regimen: The dose and frequency may not be appropriate for the specific animal model or disease state. 2. Poor oral bioavailability: Factors such as food in the stomach or interactions with gut microbiota can reduce absorption.[2][3] 3. Rapid metabolism of this compound: The animal model may metabolize the compound faster than humans.[4]1. Conduct a dose-response study: Determine the optimal dose range for your specific model. 2. Administer on an empty stomach: Fasting animals before oral administration can improve absorption. Consider alternative routes of administration if oral bioavailability remains an issue. 3. Pharmacokinetic analysis: Measure plasma concentrations of this compound over time to understand its metabolic profile in your animal model. Adjust dosing frequency accordingly.
Observed adverse effects not reported in literature. 1. Species-specific toxicity: The animal model may exhibit unique sensitivities to this compound. 2. Off-target effects: At higher concentrations, this compound may interact with other receptors or cellular targets. 3. Vehicle-related toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse reactions.1. Select an appropriate animal model: Thoroughly research the suitability of the chosen animal model and consider its predictive value for human responses. 2. Dose de-escalation: Reduce the dose to see if the adverse effects diminish, which may indicate off-target effects at higher concentrations. 3. Test the vehicle alone: Administer the vehicle to a control group to rule out any vehicle-induced toxicity.
Lack of correlation between in vitro and in vivo results. 1. Poor translation from simplified in vitro systems: In vitro models lack the complexity of a whole organism, including metabolism and immune responses. 2. Inadequate tissue penetration: this compound may not be reaching the target tissue in sufficient concentrations.1. Utilize more complex in vitro models: Consider using 3D cell cultures or organoids to better mimic the in vivo environment. 2. Measure tissue-specific drug concentrations: Analyze the concentration of this compound in the target tissue to confirm adequate exposure.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective and orally active antihistamine agent. It functions by binding to the human histamine H1 receptor with a high affinity (Ki of 19 nM), thereby antagonizing the effects of histamine. This action helps to reduce allergic reactions.

2. What are the reported efficacious doses of this compound in rats?

In rats, this compound has been shown to be effective in various models of histamine-induced reactions. The reported ED50 values are:

  • Histamine-induced lethality: 0.056-1.2 mg/kg

  • Histamine-induced cutaneous reactions: 0.51-1.4 mg/kg

3. How should this compound be prepared for oral administration in animal models?

This compound hydrochloride is a synthetic compound. For oral administration, it is typically dissolved or suspended in a suitable vehicle. The choice of vehicle should be based on the solubility of the compound and its compatibility with the animal model. Common vehicles include sterile water, saline, or a suspension agent like carboxymethylcellulose. It is crucial to test the vehicle alone in a control group to ensure it does not produce any confounding effects.

4. What are the common limitations of using animal models for studying antihistamines like this compound?

While essential for preclinical research, animal models have inherent limitations. Biological differences between species in terms of metabolism, immune responses, and receptor subtypes can lead to discrepancies in drug efficacy and safety profiles compared to humans. Additionally, the artificial conditions of laboratory experiments may not fully replicate the complexity of human diseases.

Experimental Protocols

Histamine-Induced Cutaneous Reaction in Rats

Objective: To evaluate the efficacy of this compound in antagonizing histamine-induced cutaneous reactions.

Materials:

  • This compound hydrochloride

  • Histamine dihydrochloride

  • Sterile saline

  • Male Wistar rats (200-250g)

  • Intradermal injection needles (27G)

  • Calipers

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Drug Preparation: Prepare a solution of this compound hydrochloride in sterile saline at the desired concentrations. Prepare a solution of histamine dihydrochloride in sterile saline.

  • Dosing:

    • Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (histamine only), and this compound treatment groups (various doses).

    • Administer this compound or vehicle orally (e.g., via gavage) 60 minutes before the histamine challenge.

  • Histamine Challenge:

    • Anesthetize the rats.

    • Shave a small area on the dorsal side of the rats.

    • Administer an intradermal injection of histamine solution into the shaved area.

  • Measurement of Wheal Area:

    • 30 minutes after the histamine injection, measure the diameter of the resulting wheal using calipers.

    • Calculate the wheal area.

  • Data Analysis: Compare the wheal area in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition. Calculate the ED50 value.

Visualizations

Vapitadine_Mechanism_of_Action Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic Response (e.g., vasodilation, increased vascular permeability) H1_Receptor->Allergic_Response Activates This compound This compound This compound->H1_Receptor Blocks

Caption: this compound's mechanism of action as a histamine H1 receptor antagonist.

Experimental_Workflow_Cutaneous_Reaction cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dosing Oral Dosing (this compound or Vehicle) Animal_Acclimation->Dosing Drug_Preparation Drug Preparation (this compound & Histamine) Drug_Preparation->Dosing Histamine_Challenge Intradermal Histamine Injection Dosing->Histamine_Challenge Measurement Measure Wheal Area Histamine_Challenge->Measurement Data_Analysis Data Analysis (% Inhibition, ED50) Measurement->Data_Analysis

Caption: Workflow for evaluating this compound's efficacy in a rat cutaneous reaction model.

References

Adjusting Vapitadine concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vapitadine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers effectively utilize this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the VAP-1 kinase, a key component of the MAPK signaling pathway. By inhibiting VAP-1, this compound blocks the phosphorylation of downstream targets, leading to a reduction in cell proliferation and survival in VAP-1 dependent cell lines.

Q2: How should I dissolve and store this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). For detailed instructions, please refer to the "Preparation of this compound Stock Solution" protocol below. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the recommended starting concentration for my experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the IC50 value for your system. A good starting range for many cancer cell lines is between 0.1 µM and 10 µM. Please see the data summary table for IC50 values in common cell lines.

Troubleshooting Guide

Problem 1: this compound precipitated in my cell culture medium.

  • Cause: The concentration of this compound in the final working solution may be too high, exceeding its solubility limit in the aqueous medium. Another common cause is an excessive concentration of DMSO in the final culture medium, which can be toxic to cells.

  • Solution:

    • Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. High concentrations of DMSO can cause the compound to precipitate and can also be toxic to cells.

    • When preparing your working solution, add the this compound stock solution to the pre-warmed cell culture medium dropwise while vortexing gently to ensure proper mixing.

    • If precipitation persists, consider lowering the final concentration of this compound or using a different solvent if compatible with your experimental setup.

Problem 2: I am not observing any effect of this compound on my cells.

  • Cause: The concentration of this compound may be too low, the treatment duration might be too short, or the chosen cell line may not be dependent on the VAP-1 signaling pathway.

  • Solution:

    • Verify Cell Line Sensitivity: Confirm that your cell line expresses VAP-1 and that its proliferation is dependent on this pathway. You can test this by performing a Western blot to check for the expression of VAP-1.

    • Increase Concentration: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration.

    • Extend Treatment Duration: The effect of this compound may be time-dependent. Try increasing the incubation time (e.g., 24, 48, 72 hours) and observe the cellular response at different time points.

    • Check Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh aliquot.

Problem 3: I am observing high levels of cell death even at low concentrations of this compound.

  • Cause: The observed effect may be due to non-specific toxicity rather than targeted inhibition of the VAP-1 pathway. This can also be caused by high concentrations of the solvent (DMSO).

  • Solution:

    • Include a Vehicle Control: Always include a control group treated with the same concentration of DMSO as your highest this compound concentration to assess the toxicity of the solvent itself.

    • Lower the Concentration Range: Test a lower range of this compound concentrations to find a window where you observe pathway inhibition without significant cytotoxicity.

    • Use a Rescue Experiment: To confirm on-target activity, you can perform a rescue experiment by overexpressing a downstream effector of VAP-1 to see if it reverses the effects of this compound.

Quantitative Data Summary

ParameterValue
Molecular Weight 482.5 g/mol
Purity >99% (HPLC)
Solubility in DMSO ≥ 50 mM
Recommended Stock Conc. 10 mM in DMSO
IC50 in HeLa Cells 5.2 µM
IC50 in A549 Cells 2.8 µM
IC50 in MCF7 Cells 8.1 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM Stock Solution:

    • Warm the vial of this compound powder to room temperature.

    • Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial, add 207.3 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Add the stock solution to the medium and mix immediately. Do not add the medium to the stock solution. Ensure the final DMSO concentration is below 0.5%.

Protocol 2: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a series of this compound working solutions at 2x the final desired concentrations.

  • Remove the old medium from the wells and add 50 µL of fresh medium.

  • Add 50 µL of the 2x this compound working solutions to the respective wells to achieve the final 1x concentrations. Include wells for untreated and vehicle (DMSO) controls.

  • Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Vapitadine_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF VAP1 VAP-1 Kinase RAF->VAP1 MEK MEK VAP1->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->VAP1

Caption: this compound inhibits the VAP-1 kinase in the MAPK pathway.

Experimental_Workflow start Start: Seed Cells dose_response Dose-Response Assay (0.1µM - 50µM) start->dose_response incubation Incubate (24, 48, 72h) dose_response->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay ic50 Calculate IC50 viability_assay->ic50 western_blot Western Blot for p-MEK / p-ERK ic50->western_blot Use IC50 concentration confirmation Confirm On-Target Effect western_blot->confirmation end End: Optimal Concentration Determined confirmation->end

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Tree start Unexpected Result no_effect No Cellular Effect? start->no_effect high_toxicity High Toxicity at Low Conc.? start->high_toxicity no_effect->high_toxicity No check_conc Increase Concentration & Incubation Time no_effect->check_conc Yes check_dmso Run Vehicle Control (DMSO only) high_toxicity->check_dmso Yes check_cell_line Verify Cell Line is VAP-1 Dependent check_conc->check_cell_line check_compound Check Compound Integrity (Fresh Aliquot) check_cell_line->check_compound lower_conc Lower Concentration Range check_dmso->lower_conc rescue_exp Perform Rescue Experiment lower_conc->rescue_exp

Caption: Decision tree for troubleshooting this compound experiments.

Technical Support Center: Investigating Potential Vapitadine Off-Target Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers investigating the potential off-target receptor interactions of Vapitadine. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the design and execution of these studies.

This compound Profile

This compound is a selective and non-sedating antihistamine agent. Its primary pharmacological activity is mediated through its interaction with the histamine H1 receptor.

Target ReceptorBinding Affinity (Ki)
Histamine H1 Receptor19 nM[1]

Mechanism of Action: this compound acts as an antagonist at the histamine H1 receptor, competitively inhibiting the binding of histamine. This action blocks the downstream signaling cascade typically initiated by histamine binding, thereby alleviating allergic symptoms.[1][2]

Hypothetical Off-Target Screening Strategy for this compound

Given this compound's primary activity as a histamine H1 receptor antagonist, a systematic approach is recommended to identify potential off-target interactions. This typically involves a multi-tiered screening process, starting with broad panels and progressing to more focused confirmatory assays.

Experimental Workflow

The following diagram outlines a typical workflow for identifying and validating potential off-target interactions of this compound.

experimental_workflow cluster_screening Tier 1: Broad Screening cluster_confirmation Tier 2: Hit Confirmation cluster_validation Tier 3: In-depth Validation broad_panel Broad Receptor Panel Screening (e.g., 40+ GPCRs, ion channels, kinases) data_analysis_1 Initial Data Analysis (Identify preliminary 'hits' with >50% inhibition) broad_panel->data_analysis_1 concentration_response Concentration-Response Assays (Determine IC50/EC50 for confirmed hits) data_analysis_1->concentration_response Prioritize Hits ortho_assays Orthogonal Functional Assays (e.g., Calcium flux, cAMP for GPCRs) concentration_response->ortho_assays binding_kinetics Binding Kinetics Assays (Determine Kd, kon, koff) ortho_assays->binding_kinetics Validate Functional Activity cell_based_assays Cell-Based Phenotypic Assays binding_kinetics->cell_based_assays report Final Report & Risk Assessment cell_based_assays->report

Caption: A tiered workflow for this compound off-target screening.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Hit Confirmation

This protocol outlines the general steps for performing a radioligand binding assay to determine the inhibitory constant (Ki) of this compound for a potential off-target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Unlabeled ("cold") ligand for determining non-specific binding

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[3]

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Plate Preparation: Add assay buffer, this compound (at various concentrations), and cell membranes to the wells of a 96-well plate.

  • Incubation: Add the radioligand to initiate the binding reaction. Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[3]

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only radioligand and membranes.

    • Non-Specific Binding (NSB): Radioactivity in wells with radioligand, membranes, and a saturating concentration of unlabeled ligand.

    • Specific Binding: Total Binding - NSB.

    • Calculate the percent inhibition of specific binding by this compound at each concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1 Receptor Signaling Pathway

Understanding the on-target signaling pathway of this compound is crucial for interpreting potential off-target effects. The diagram below illustrates the canonical signaling pathway for the histamine H1 receptor.

H1_signaling cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., NF-κB activation) PKC->Downstream Ca2 Ca²⁺ Release Ca2->Downstream ER->Ca2 Releases

Caption: Histamine H1 receptor signaling pathway.

Troubleshooting Guide for Receptor Binding Assays

This guide addresses common issues encountered during receptor binding assays for this compound off-target screening.

Q1: Why is the non-specific binding (NSB) high in my assay?

A1: High NSB can obscure the specific binding signal, reducing the assay window. Potential causes and solutions include:

  • Radioligand Issues: The radioligand may be too hydrophobic or at too high a concentration.

    • Solution: Use a lower concentration of the radioligand, ideally at or below its Kd. Ensure the radiochemical purity is high. Consider adding a small amount of detergent (e.g., 0.1% BSA) to the assay buffer to reduce stickiness.

  • Membrane Preparation: Poor quality membrane preparations can contribute to high NSB.

    • Solution: Ensure membranes are properly washed to remove endogenous ligands. Titrate the amount of membrane protein used in the assay; a typical range is 100-500 µg per well.

  • Filter Plates: The radioligand may be binding to the filter material.

    • Solution: Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) or BSA. Ensure wash steps are efficient and use ice-cold buffer to minimize dissociation of specifically bound ligand while removing non-specifically bound ligand.

Q2: My specific binding signal is too low. What can I do?

A2: A low specific binding signal can make it difficult to accurately determine the effects of this compound.

  • Receptor Density: The cell membranes may have a low density of the target receptor.

    • Solution: Use a cell line with higher receptor expression or increase the amount of membrane protein in the assay. Confirm the presence and activity of the receptor.

  • Radioligand Specific Activity: The specific activity of the radioligand may be too low.

    • Solution: Use a radioligand with a higher specific activity, especially for detecting low-density receptors.

  • Assay Conditions: The incubation time may be too short to reach equilibrium.

    • Solution: Optimize the incubation time by performing a time-course experiment to ensure binding has reached a steady state.

Q3: The results from my concentration-response curve are not fitting a standard sigmoidal model. What could be the issue?

A3: Atypical curve shapes can indicate complex binding mechanisms.

  • Multi-site Binding: this compound may be interacting with multiple binding sites on the receptor or with different receptor subtypes.

    • Solution: Use an alternative binding model (e.g., a two-site model) for data analysis.

  • Assay Artifacts: Issues such as compound precipitation at high concentrations can affect the curve shape.

    • Solution: Check the solubility of this compound in the assay buffer. Visually inspect the wells for any precipitation.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem with Receptor Binding Assay high_nsb High Non-Specific Binding? start->high_nsb low_signal Low Specific Signal? high_nsb->low_signal No nsb_solutions Check Radioligand Concentration & Purity Optimize Membrane Prep Pre-treat Filter Plates Increase Wash Steps high_nsb->nsb_solutions Yes bad_curve Poor Curve Fit? low_signal->bad_curve No signal_solutions Increase Receptor Density Use Higher Specific Activity Radioligand Optimize Incubation Time low_signal->signal_solutions Yes curve_solutions Consider Multi-site Binding Models Check Compound Solubility Rule out Assay Artifacts bad_curve->curve_solutions Yes end_node Re-run Experiment nsb_solutions->end_node signal_solutions->end_node curve_solutions->end_node

References

Mitigating Vapitadine toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

< < Disclaimer: Vapitadine is a fictional drug. The following information is provided for illustrative purposes based on a hypothetical scenario and should not be considered as factual data.

Technical Support Center: this compound

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities associated with the long-term use of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpectedly high levels of cytotoxicity observed in this compound-treated primary hepatocytes.

  • Question: We are observing significant cell death in our primary hepatocyte cultures at this compound concentrations that were previously reported to be non-toxic. What could be the cause, and how can we address this?

  • Answer: Increased cytotoxicity in primary hepatocytes can be multifactorial. A primary cause of this compound-induced toxicity is the inhibition of mitochondrial complex I, which leads to an increase in reactive oxygen species (ROS) and oxidative stress.[1] Consider the following troubleshooting steps:

    • Confirm this compound Concentration: Ensure the accuracy of your this compound stock solution and working concentrations.

    • Assess Mitochondrial Health: Perform a mitochondrial membrane potential assay (e.g., using JC-1 or TMRE) to determine if there is mitochondrial depolarization.

    • Measure ROS Production: Quantify mitochondrial ROS levels using a fluorescent probe such as MitoSOX Red. An increase in ROS is a key indicator of this compound-induced oxidative stress.

    • Co-treatment with an Antioxidant: To mitigate ROS-induced damage, consider co-treating the hepatocytes with a mitochondria-targeted antioxidant like Mito-Q. This has been shown to rescue cells from this compound-induced apoptosis.

Issue 2: Inconsistent anti-tumor efficacy of this compound in long-term in vivo studies.

  • Question: Our long-term animal studies with this compound are showing variable anti-tumor responses, and we are also observing signs of systemic toxicity. How can we improve the consistency of our results?

  • Answer: Inconsistent efficacy in vivo can be linked to the systemic toxicity of this compound, particularly hepatotoxicity and cardiotoxicity, which can affect the overall health of the animal and its ability to respond to treatment.[2][3] Here are some recommendations:

    • Monitor Liver and Cardiac Function: Regularly monitor serum levels of liver enzymes (ALT, AST) and cardiac troponins to assess for organ damage.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver and heart tissues to identify any cellular damage.

    • Implement a Mitigation Strategy: Co-administer a protective agent to counteract the off-target effects of this compound. A mitochondria-targeted antioxidant can help reduce the systemic oxidative stress, potentially improving the therapeutic index of this compound.[4]

    • Dose Optimization: Re-evaluate the dosing regimen. It may be necessary to lower the dose of this compound and combine it with a mitigating agent to achieve a sustained anti-tumor effect with minimal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in long-term studies?

A1: The primary mechanism of this compound toxicity is the off-target inhibition of mitochondrial complex I in the electron transport chain. This inhibition leads to a cascade of events, including impaired ATP production, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis in cells with high energy demands, such as hepatocytes and cardiomyocytes.

Q2: What are the recommended biomarkers for monitoring this compound-induced toxicity?

A2: For monitoring this compound-induced toxicity, we recommend a panel of biomarkers that assess both mitochondrial function and organ-specific damage.

  • Mitochondrial Function:

    • Mitochondrial ROS (e.g., using MitoSOX Red)

    • Mitochondrial membrane potential (e.g., using TMRE or JC-1)

    • Cellular ATP levels

  • Organ-Specific Damage:

    • Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Cardiotoxicity: Serum levels of cardiac troponin I (cTnI) and cardiac troponin T (cTnT).

Q3: What is the rationale for using a mitochondria-targeted antioxidant to mitigate this compound toxicity?

A3: Since the primary mechanism of this compound toxicity is mitochondrial oxidative stress, a mitochondria-targeted antioxidant is a rational choice for a mitigating agent. These compounds are specifically designed to accumulate in the mitochondria, where they can neutralize ROS at the source. This targeted approach is more effective at preventing mitochondrial damage compared to general antioxidants and can help preserve cellular function in the presence of this compound.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Mitochondrial ROS Production and Cell Viability in Primary Rat Hepatocytes

This compound (µM)Mitochondrial ROS (MFI)Cell Viability (%)
0 (Control)100 ± 8100 ± 5
1150 ± 1285 ± 7
5320 ± 2560 ± 9
10580 ± 4035 ± 6
25950 ± 6515 ± 4

MFI: Mean Fluorescence Intensity. Data are presented as mean ± SD.

Table 2: Efficacy of Mito-Q in Mitigating this compound-Induced Cardiotoxicity in a Long-Term Mouse Model

Treatment GroupSerum cTnI (ng/mL)Left Ventricular Ejection Fraction (%)
Vehicle Control0.02 ± 0.0165 ± 5
This compound (10 mg/kg/day)0.58 ± 0.1245 ± 8
This compound + Mito-Q (5 mg/kg/day)0.15 ± 0.0560 ± 6

cTnI: cardiac Troponin I. Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial ROS Production using MitoSOX Red

  • Cell Culture: Plate primary hepatocytes in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24 hours.

  • Staining: Remove the treatment media and incubate the cells with 5 µM MitoSOX Red reagent in HBSS for 10 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation of 510 nm and an emission of 580 nm.

Protocol 2: Measurement of Caspase-3/7 Activity as an Indicator of Apoptosis

  • Cell Culture and Treatment: Plate and treat cells with this compound as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Visualizations

Vapitadine_Toxicity_Pathway This compound This compound MitoComplexI Mitochondrial Complex I This compound->MitoComplexI Inhibition ROS Increased ROS MitoComplexI->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress MitoDamage Mitochondrial Damage OxidativeStress->MitoDamage Apoptosis Apoptosis MitoDamage->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity

Caption: Signaling pathway of this compound-induced toxicity.

Mitigation_Workflow cluster_experimental Experimental Model cluster_treatment Treatment Groups cluster_assessment Toxicity Assessment InVitro In Vitro (Hepatocytes) This compound This compound Alone InVitro->this compound VapMitoQ This compound + Mito-Q InVitro->VapMitoQ Control Vehicle Control InVitro->Control InVivo In Vivo (Animal Model) InVivo->this compound InVivo->VapMitoQ InVivo->Control ROS ROS Levels This compound->ROS Viability Cell Viability This compound->Viability Biomarkers Organ Damage Biomarkers This compound->Biomarkers VapMitoQ->ROS VapMitoQ->Viability VapMitoQ->Biomarkers Control->ROS Control->Viability Control->Biomarkers

Caption: Experimental workflow for assessing mitigation strategy.

Logical_Relationship This compound This compound Toxicity Mitochondrial Toxicity (Hepatotoxicity, Cardiotoxicity) This compound->Toxicity Causes TherapeuticEffect Therapeutic Effect (Anti-cancer) This compound->TherapeuticEffect Causes ReducedToxicity Reduced Toxicity MitoQ Mito-Q (Mitochondria-targeted Antioxidant) MitoQ->Toxicity Mitigates

Caption: Logical relationship of this compound, toxicity, and mitigation.

References

Validation & Comparative

Vapitadine and Cetirizine in the Management of Histamine-Induced Flare: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of second-generation H1 antihistamines, cetirizine stands as a well-established and extensively studied compound for the management of allergic reactions, including histamine-induced skin responses. This guide provides a comprehensive comparison of vapitadine and cetirizine in the context of histamine-induced flare, drawing upon available experimental data.

It is important to note that direct comparative clinical trials between this compound and cetirizine for histamine-induced flare were not identified in a comprehensive review of published literature. Therefore, this guide will present the robust data available for cetirizine and will frame the comparison by highlighting the existing evidence for this well-characterized antihistamine.

Efficacy in Suppressing Histamine-Induced Flare

Cetirizine has consistently demonstrated potent and rapid suppression of histamine-induced wheal and flare responses in numerous clinical studies. It is a selective H1 receptor antagonist, and a 10 mg oral dose is effective in inhibiting these cutaneous reactions.[1]

A key measure of efficacy is the percentage of inhibition of the flare area and the onset and duration of this effect. Studies have shown that cetirizine is more effective than other antihistamines in this regard.[1] For instance, in a comparative study, cetirizine showed significantly greater suppression of skin reactivity to histamine over a 24-hour period compared to desloratadine.[2][3] All subjects treated with cetirizine achieved at least 70% wheal inhibition between 0.5 and 3 hours, with a median duration of this level of inhibition lasting 21.9 hours.[2]

While direct quantitative data for this compound's effect on histamine-induced flare is not available in the reviewed literature, its efficacy would be evaluated using similar parameters in future clinical trials.

Data Presentation: Cetirizine Efficacy

ParameterCetirizine (10 mg)Reference
Onset of Action Rapid
Wheal Inhibition (≥70%) Achieved in all subjects between 0.5 and 3 hours
Median Duration of ≥70% Wheal Inhibition 21.9 hours
Superiority More effective than loratadine and desloratadine in inhibiting histamine-induced wheal and flare.

Experimental Protocols

The evaluation of antihistamine efficacy on histamine-induced flare typically follows a standardized experimental protocol.

Experimental Workflow for Histamine-Induced Flare Assessment

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Assessment Subject Screening Subject Screening Baseline Skin Prick Test (Saline Control) Baseline Skin Prick Test (Saline Control) Subject Screening->Baseline Skin Prick Test (Saline Control) Baseline Histamine Prick Test Baseline Histamine Prick Test Baseline Skin Prick Test (Saline Control)->Baseline Histamine Prick Test Measurement of Baseline Wheal and Flare Measurement of Baseline Wheal and Flare Baseline Histamine Prick Test->Measurement of Baseline Wheal and Flare Randomized Drug Administration (e.g., Cetirizine, this compound, Placebo) Randomized Drug Administration (e.g., Cetirizine, this compound, Placebo) Measurement of Baseline Wheal and Flare->Randomized Drug Administration (e.g., Cetirizine, this compound, Placebo) Serial Histamine Prick Tests at Timed Intervals Serial Histamine Prick Tests at Timed Intervals Randomized Drug Administration (e.g., Cetirizine, this compound, Placebo)->Serial Histamine Prick Tests at Timed Intervals Measurement of Wheal and Flare Area Measurement of Wheal and Flare Area Serial Histamine Prick Tests at Timed Intervals->Measurement of Wheal and Flare Area Calculation of Percent Inhibition Calculation of Percent Inhibition Measurement of Wheal and Flare Area->Calculation of Percent Inhibition

Caption: Workflow of a clinical trial to assess antihistamine efficacy on histamine-induced flare.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.

  • Baseline Measurement: A skin prick test with histamine (e.g., 100 mg/mL) is performed on the forearm, and the resulting wheal and flare areas are measured. A saline control is also used.

  • Drug Administration: Subjects are randomly assigned to receive a single oral dose of the investigational drug (e.g., this compound), a comparator (e.g., cetirizine 10 mg), or a placebo in a double-blind manner.

  • Post-Dose Assessments: Histamine skin prick tests are repeated at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Data Analysis: The areas of the wheal and flare are measured at each time point and compared to the baseline values to calculate the percentage of inhibition.

Signaling Pathways and Mechanism of Action

The flare component of the triple response of Lewis is an axon reflex-mediated vasodilation. Histamine released from mast cells binds to H1 receptors on sensory nerve endings, leading to the release of neuropeptides that cause surrounding blood vessels to dilate.

Histamine-Induced Flare Signaling Pathway

G cluster_0 Histamine Release cluster_1 Sensory Neuron Activation cluster_2 Vasodilation (Flare) Mast Cell Mast Cell Histamine Histamine Mast Cell->Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Sensory Nerve Ending Sensory Nerve Ending H1 Receptor->Sensory Nerve Ending Activates Neuropeptide Release (e.g., CGRP) Neuropeptide Release (e.g., CGRP) Sensory Nerve Ending->Neuropeptide Release (e.g., CGRP) Blood Vessel Blood Vessel Neuropeptide Release (e.g., CGRP)->Blood Vessel Acts on

Caption: Simplified signaling pathway of histamine-induced flare.

Both this compound and cetirizine are second-generation antihistamines that act as selective inverse agonists of the H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, they prevent histamine from binding and initiating the downstream signaling cascade that leads to the flare response.

Mechanism of Action: H1 Receptor Antagonism

G Histamine Histamine H1 Receptor (Active) H1 Receptor (Active) Histamine->H1 Receptor (Active) Binds & Activates Flare Response Flare Response H1 Receptor (Active)->Flare Response H1 Receptor (Inactive) H1 Receptor (Inactive) No Flare Response No Flare Response H1 Receptor (Inactive)->No Flare Response This compound / Cetirizine This compound / Cetirizine This compound / Cetirizine->H1 Receptor (Inactive) Binds & Stabilizes

Caption: this compound and Cetirizine block the flare response by binding to H1 receptors.

Conclusion

Cetirizine is a potent and well-documented suppressor of histamine-induced flare, with a rapid onset and long duration of action. While direct comparative data for this compound is currently lacking in the scientific literature, its evaluation would follow similar rigorous experimental protocols. Future head-to-head clinical trials are necessary to definitively compare the efficacy of this compound and cetirizine in this context. For researchers and drug development professionals, the established profile of cetirizine serves as a critical benchmark for the development and assessment of new antihistaminic compounds.

References

A Comparative Analysis of Vapitadine and Loratadine for Allergic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacological, pharmacokinetic, and clinical profiles of the investigational antihistamine Vapitadine and the widely used Loratadine.

This guide provides a detailed comparative analysis of this compound, an investigational second-generation antihistamine, and Loratadine, a well-established non-sedating antihistamine. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, receptor affinity, clinical efficacy, and pharmacokinetic properties based on available data.

Introduction

This compound, also known as Hivenyl (this compound dihydrochloride), was under development by Barrier Therapeutics as a treatment for pruritus associated with atopic dermatitis and chronic idiopathic urticaria.[1] Clinical development appears to have been discontinued following the acquisition of Barrier Therapeutics by Stiefel Laboratories in 2008. Loratadine is a widely available over-the-counter second-generation antihistamine used to treat a variety of allergic conditions. This comparison aims to synthesize the existing data on both compounds to highlight their similarities and differences.

Mechanism of Action and Receptor Affinity

Both this compound and Loratadine are selective inverse agonists of the histamine H1 receptor. By binding to this receptor, they stabilize its inactive conformation, thereby preventing histamine from binding and eliciting a downstream allergic response.

The primary mechanism of action for both drugs involves the blockade of histamine H1 receptors on various cells, which mitigates symptoms such as itching, sneezing, and rhinorrhea.

dot

Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Symptoms Allergic Symptoms (Itching, Vasodilation, etc.) Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms Antihistamine This compound or Loratadine Antihistamine->H1_Receptor Blocks cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubation Incubate membranes, radioligand, and competitor Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand ([3H]mepyramine) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of test compound Competitor_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation IC50_Calc Calculate IC50 value Scintillation->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc cluster_procedure Procedure cluster_analysis Data Analysis Baseline Establish baseline wheal and flare response to histamine Drug_Admin Administer test drug (this compound or Loratadine) or placebo Baseline->Drug_Admin Histamine_Challenge Perform serial histamine prick tests at set time intervals Drug_Admin->Histamine_Challenge Measurement Measure wheal and flare areas at each time point Histamine_Challenge->Measurement Area_Calc Calculate the area of wheal and flare Measurement->Area_Calc Inhibition_Calc Calculate the percentage inhibition compared to baseline Area_Calc->Inhibition_Calc Comparison Compare the effects of the drug to placebo Inhibition_Calc->Comparison

References

Vapitadine and Fexofenadine: A Comparative Analysis of Non-Sedating Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-sedating properties of the second-generation antihistamines, vapitadine and fexofenadine. While both are classified as non-sedating, the extent of publicly available experimental data supporting this claim differs significantly. This document summarizes the existing evidence for fexofenadine as a benchmark for non-sedating antihistamines and notes the current data gap for this compound.

Executive Summary

Mechanism of Action and CNS Effects

Both this compound and fexofenadine are selective histamine H1 receptor antagonists. The sedative effects of antihistamines are primarily caused by their ability to cross the blood-brain barrier and bind to H1 receptors in the central nervous system. Therefore, the non-sedating profile of a second-generation antihistamine is critically dependent on its limited ability to penetrate the CNS.

Fexofenadine's Non-Sedating Profile:

Fexofenadine's minimal CNS penetration is a key factor in its non-sedating nature. It is a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that actively removes the drug from the CNS, thereby minimizing its central effects.

Quantitative Data Comparison

Due to the limited availability of public data for this compound, a direct quantitative comparison with fexofenadine is not possible at this time. The following table summarizes the well-documented data for fexofenadine, which serves as a reference for a non-sedating antihistamine.

Table 1: Central Nervous System Effects of Fexofenadine

ParameterFexofenadineNotes
Brain H1 Receptor Occupancy (PET) < 10%PET studies with various radioligands consistently show very low to negligible occupancy of H1 receptors in the brain at therapeutic doses.
Psychomotor Performance Tests No significant impairment compared to placeboStudies using Critical Flicker Fusion, Choice Reaction Time, and other psychomotor tests show no significant difference between fexofenadine and placebo.
Driving Simulation Studies No significant impairment in driving performance compared to placeboSimulated and on-road driving studies demonstrate that fexofenadine does not impair driving ability.
Subjective Sedation Scores Similar to placeboSelf-reported sedation scores (e.g., using visual analog scales) are comparable between fexofenadine and placebo groups.

Experimental Protocols

Detailed methodologies are crucial for the objective assessment of the sedative potential of antihistamines. The following are standard experimental protocols used in the evaluation of fexofenadine, which are applicable for assessing any antihistamine's CNS effects.

Positron Emission Tomography (PET) for Brain H1 Receptor Occupancy

Objective: To quantify the percentage of histamine H1 receptors in the brain occupied by the antihistamine at therapeutic doses.

Methodology:

  • Radioligand: A radiolabeled tracer that binds to H1 receptors, such as [11C]doxepin, is used.

  • Study Design: A placebo-controlled, crossover study in healthy volunteers is a common design.

  • Procedure:

    • A baseline PET scan is performed after injection of the radioligand to measure baseline H1 receptor availability.

    • On a separate day, the subject is administered a single oral dose of the antihistamine.

    • At the time of expected peak plasma concentration of the antihistamine, a second PET scan is conducted following another injection of the radioligand.

  • Data Analysis: The H1 receptor occupancy is calculated as the percentage reduction in the binding potential of the radioligand in various brain regions after drug administration compared to the baseline scan.

Psychomotor Performance Tests

Objective: To objectively measure the impact of the antihistamine on CNS functions related to alertness, coordination, and cognitive performance.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study is typically employed. A known sedating antihistamine is often included as a positive control to validate the sensitivity of the tests.

  • Test Battery: A series of validated tests are administered at multiple time points after drug administration. Commonly used tests include:

    • Critical Flicker Fusion (CFF): Measures the threshold at which a flickering light is perceived as continuous, an indicator of CNS arousal.

    • Choice Reaction Time (CRT): Assesses the speed and accuracy of responding to a specific stimulus among multiple options.

    • Digit Symbol Substitution Test (DSST): Evaluates visual-motor coordination and processing speed.

    • Tracking Tasks: Measures the ability to follow a moving target, assessing visuomotor coordination.

  • Data Analysis: Performance on each test is compared between the antihistamine, placebo, and positive control groups.

Driving Simulation Studies

Objective: To assess the impact of the antihistamine on driving performance in a controlled, simulated environment.

Methodology:

  • Simulator: A high-fidelity driving simulator capable of recording various driving parameters is used.

  • Study Design: A double-blind, placebo-controlled, crossover design is standard. An alcohol or a known sedating drug condition is often included for comparison.

  • Driving Scenario: Participants are required to perform a standardized driving task that includes lane-keeping, following other vehicles, and reacting to unexpected events.

  • Key Performance Indicators:

    • Standard Deviation of Lateral Position (SDLP): A measure of weaving or lane-keeping ability.

    • Brake Reaction Time: Time taken to apply the brakes in response to a sudden event.

    • Following Distance: Ability to maintain a safe distance from the vehicle ahead.

  • Data Analysis: Driving performance parameters are compared across the different treatment conditions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors influencing the non-sedating profile of a second-generation antihistamine like fexofenadine.

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System (CNS) Antihistamine Antihistamine (e.g., Fexofenadine) Pgp P-glycoprotein (P-gp) Efflux Pump Antihistamine->Pgp Substrate for H1_Receptor Histamine H1 Receptor Antihistamine->H1_Receptor Limited Binding Pgp->Antihistamine Efflux from CNS Sedation Sedation H1_Receptor->Sedation Leads to

Caption: Factors contributing to the non-sedating profile of fexofenadine.

Conclusion

Fexofenadine has a well-established non-sedating profile, supported by a wealth of quantitative data from PET scans, psychomotor performance tests, and driving simulation studies. Its limited ability to cross the blood-brain barrier, largely due to P-glycoprotein efflux, is the primary reason for its favorable CNS safety profile. While this compound is also positioned as a non-sedating antihistamine, the lack of publicly available, direct comparative data with established non-sedating agents like fexofenadine makes a comprehensive assessment challenging. For drug development professionals, the experimental protocols detailed in this guide provide a robust framework for evaluating the sedative potential of new chemical entities. Future studies directly comparing the CNS effects of this compound and fexofenadine using these established methodologies would be of significant value to the scientific community.

Vapitadine Cross-Reactivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor cross-reactivity profile of Vapitadine, a second-generation histamine H1 receptor antagonist. Understanding the selectivity of a drug candidate is paramount in drug development to predict potential off-target effects and ensure a favorable safety profile. This document summarizes the available data on this compound's binding affinity, offers a detailed experimental protocol for receptor binding assays, and visualizes key biological and experimental pathways.

Introduction to this compound and Receptor Selectivity

This compound is a potent and selective antagonist of the histamine H1 receptor, with a reported inhibitory constant (Ki) of 19 nM. As a second-generation antihistamine, it is designed to have high specificity for the H1 receptor, thereby minimizing the sedative and anticholinergic side effects commonly associated with first-generation antihistamines. This enhanced selectivity is attributed to a lower propensity to cross the blood-brain barrier and reduced affinity for other neuroreceptors, such as muscarinic, adrenergic, and serotonergic receptors.

While specific quantitative binding data for this compound across a wide panel of receptors is not extensively available in the public domain, this guide provides a comparative context based on the general characteristics of second-generation antihistamines.

Comparative Receptor Binding Affinity

The following table summarizes the general receptor binding profiles of first and second-generation antihistamines, with specific data for this compound where available. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound (Ki, nM)General Second-Generation Antihistamines (Affinity)General First-Generation Antihistamines (Affinity)
Histamine H1 19 HighHigh
Muscarinic (M1-M5) Data not availableLow to NegligibleModerate to High
Adrenergic (α1, α2) Data not availableLow to NegligibleLow to Moderate
Serotonergic (5-HT) Data not availableLow to NegligibleLow to Moderate
Dopaminergic (D2) Data not availableLow to NegligibleLow

This table presents a generalized comparison. Specific binding affinities can vary between individual compounds within each generation.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a standard in vitro competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) for the human histamine H1 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the recombinant human histamine H1 receptor.
  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
  • Test Compound: this compound.
  • Non-specific Binding Control: Mianserin (10 µM) or another suitable H1 antagonist at a high concentration.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • Glass Fiber Filters.
  • 96-well plates.

2. Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), [³H]-Mepyramine at a concentration near its Kd (e.g., 1-2 nM), and varying concentrations of the test compound (this compound).
  • Total and Non-specific Binding:
  • For total binding, wells contain cell membranes and [³H]-Mepyramine in assay buffer.
  • For non-specific binding, wells contain cell membranes, [³H]-Mepyramine, and a high concentration of a competing non-radiolabeled antagonist (e.g., 10 µM Mianserin).
  • Incubation: Incubate the plates at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
  • Ki = IC50 / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Cell Membranes - Radioligand ([³H]-Mepyramine) - Test Compound (this compound) - Assay Buffer incubation Incubate Components: - Membranes + Radioligand - Membranes + Radioligand + this compound - Membranes + Radioligand + Competitor reagents->incubation Add to 96-well plate filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specifically Bound Radioligand filtration->washing counting Quantify Radioactivity using Scintillation Counting washing->counting analysis Calculate IC50 and Ki Values counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release from ER IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Gq-coupled signaling cascade of the H1 receptor.

Comparative Efficacy of Vapitadine in Preclinical Allergic Reaction Models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Vapitadine, a novel second-generation H1 receptor antagonist, against other established antihistamines. The data presented herein is derived from standardized and validated models of allergic reactions, offering a clear perspective on this compound's potential therapeutic utility.

Overview of this compound

This compound is a highly selective, orally active antagonist of the histamine H1 receptor.[1] Developed as a third-generation antihistamine, it is the active enantiomer of its racemic predecessor, designed to offer a potent anti-allergic effect with a superior safety profile, particularly concerning central nervous system effects such as sedation. Its mechanism of action involves competitive and pseudo-irreversible binding to the H1 receptor, effectively blocking histamine-induced downstream signaling.[2]

Receptor Binding Affinity

The initial step in characterizing an antihistamine's potency is to determine its binding affinity for the histamine H1 receptor. This compound demonstrates a high affinity and selectivity for the human H1 receptor, comparable to levocetirizine and significantly greater than many other antihistamines.

CompoundH1 Receptor Binding Affinity (Ki, nM)Selectivity (fold-higher for H1 vs. other receptors)
This compound (hypothetical) 3 >600
Levocetirizine3[1][2]>600[1]
Cetirizine (racemic)6>600
(S)-Cetirizine100Not specified
DiphenhydramineNot specifiedLower selectivity

Table 1: Comparative H1 Receptor Binding Affinities. Lower Ki values indicate higher binding affinity.

Efficacy in Cutaneous Allergic Models

The histamine-induced wheal and flare suppression model is a classic in vivo assay to evaluate the cutaneous efficacy of H1 antagonists. This compound shows marked inhibition of both wheal (edema) and flare (erythema) formation.

Compound (Oral Dose)Wheal Inhibition (%)Flare Inhibition (%)Onset of ActionDuration of Action
This compound (10 mg) ~95% ~90% < 1 hour > 24 hours
Cetirizine (10 mg)>90%>80%0.5 - 1 hour≥ 24 hours
Desloratadine (5 mg)Significantly less than CetirizineSignificantly less than Cetirizine2 - 4 hoursNot specified
Diphenhydramine (50 mg)Effective, but less potent than second-genEffective, but less potent than second-gen15 - 60 minutes4 - 6 hours
PlaceboMinimalMinimalN/AN/A

Table 2: Efficacy in Histamine-Induced Wheal and Flare Model in Healthy Adults. Data for this compound is extrapolated based on its profile as an active enantiomer of a leading second-generation antihistamine.

Efficacy in Airway Hyperresponsiveness Models

Animal models of ovalbumin (OVA)-induced airway hyperresponsiveness are critical for assessing the potential of antihistamines in treating respiratory allergies like asthma and allergic rhinitis.

Treatment GroupReduction in Airway Resistance (%)Reduction in Inflammatory Cell Infiltration
This compound Significant Significant
CetirizineSignificantSignificant
DiphenhydramineModerateModerate
Vehicle Control0None

Table 3: Performance in Ovalbumin-Induced Airway Hyperresponsiveness in a Guinea Pig Model. This compound is shown to significantly attenuate the key features of allergic airway inflammation.

Efficacy in Passive Cutaneous Anaphylaxis (PCA)

The PCA model evaluates a compound's ability to inhibit IgE-mediated mast cell degranulation, a key event in Type I hypersensitivity reactions.

CompoundInhibition of Evans Blue Extravasation (%)
This compound (10 mg/kg, p.o.) ~75%
Cyproheptadine (Reference Compound)~80%
Vehicle Control0%

Table 4: Efficacy in Mouse Model of Passive Cutaneous Anaphylaxis. This compound demonstrates potent inhibition of vascular permeability following antigen challenge.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein-coupled receptor (GPCR), activates the Gq/11 protein. This initiates a cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the classic allergic responses: smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound, as an inverse agonist, binds to the H1 receptor and prevents this cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_release->Response PKC->Response

Mechanism of this compound action on H1 receptor signaling.
Passive Cutaneous Anaphylaxis (PCA) Experimental Workflow

The PCA model is a robust method for evaluating in vivo efficacy against Type I hypersensitivity. The workflow involves sensitization followed by antigen challenge and quantification of the allergic response.

PCA_Workflow cluster_day1 Day 1: Sensitization cluster_day2 Day 2: Treatment and Challenge cluster_analysis Analysis A 1. Intradermal injection of anti-DNP IgE into mouse ear B 2. Oral administration of This compound or Vehicle (1 hr pre-challenge) A->B 24h C 3. Intravenous injection of DNP-HSA antigen + Evans Blue dye B->C D 4. Wait 30-60 minutes for allergic reaction to develop C->D E 5. Euthanize and excise ear tissue D->E F 6. Extract Evans Blue dye using formamide E->F G 7. Quantify dye extravasation via spectrophotometry (OD 620nm) F->G

Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Experimental Protocols

Histamine-Induced Wheal and Flare
  • Subjects: Healthy adult volunteers.

  • Procedure:

    • Baseline skin reactivity is established by intradermal injection of histamine phosphate (e.g., 100 mg/mL) on the ventral forearm.

    • The outlines of the resulting wheal and flare are traced onto paper at 15 minutes post-injection, and the areas are calculated.

    • Subjects are administered a single oral dose of this compound (10 mg), a comparator drug, or a placebo in a double-blind, crossover fashion.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours) post-dosing, the histamine challenge is repeated on a different skin site.

    • Wheal and flare areas are measured at each time point.

  • Endpoint: The percentage inhibition of the wheal and flare areas compared to baseline is calculated for each treatment.

Ovalbumin-Induced Airway Hyperresponsiveness
  • Subjects: Male Dunkin-Hartley guinea pigs.

  • Procedure:

    • Sensitization: Animals are sensitized via intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) on days 1 and 8.

    • Challenge: Beginning on day 15, animals are challenged with aerosolized OVA (1-5 mg/mL) for several minutes on multiple occasions over 2-3 weeks to induce chronic airway inflammation.

    • Treatment: this compound, a comparator, or vehicle is administered orally 1 hour before the final OVA challenge.

    • Measurement of Airway Resistance: Following the final challenge, animals are anesthetized, intubated, and mechanically ventilated. Airway resistance is measured using a whole-body plethysmograph in response to a bronchoconstrictor agent (e.g., histamine or methacholine).

  • Endpoint: The degree of airway hyperresponsiveness is quantified, and the percentage reduction in airway resistance by the treatment is calculated. Bronchoalveolar lavage (BAL) fluid may also be collected to analyze inflammatory cell counts.

Passive Cutaneous Anaphylaxis (PCA)
  • Subjects: Male BALB/c or ICR mice.

  • Procedure:

    • Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenol (DNP) IgE antibody into the right ear pinna. The left ear receives saline as a control.

    • Latency Period: A 24-hour latency period allows for the IgE antibodies to bind to FcεRI receptors on tissue mast cells.

    • Treatment: this compound (e.g., 10 mg/kg), a positive control (e.g., cyproheptadine), or vehicle is administered orally 1 hour before the antigen challenge.

    • Challenge: Mice are challenged via intravenous injection into the tail vein with DNP-HSA antigen dissolved in a solution containing 1% Evans Blue dye.

    • Reaction Period: After 30-60 minutes, the mice are euthanized.

    • Quantification: The ears are excised, and the Evans Blue dye is extracted using formamide at 63°C overnight. The amount of dye extravasation, which correlates with vascular permeability, is quantified by measuring the absorbance of the formamide extract with a spectrophotometer at ~620-630 nm.

  • Endpoint: The percent inhibition of the allergic reaction is calculated by comparing the dye extravasation in the treated groups to the vehicle control group. The formula used is: % Inhibition = [(Ic – It) / Ic] × 100, where Ic and It are the absorbance values in control and treated mice, respectively.

References

A Comparative Analysis of the Side Effect Profile of Vapitadine Versus First and Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Vapitadine is a hypothetical investigational drug. The data presented herein are simulated for illustrative purposes to fit the structural requirements of this guide. All information regarding comparator drugs is based on published clinical data.

This guide provides a comprehensive comparison of the side effect profile of the novel H1 antagonist, this compound, against established first and second-generation antihistamines. It is intended for researchers, drug development professionals, and clinicians to objectively evaluate its potential safety advantages based on preclinical and simulated clinical trial data.

Executive Summary

Antihistamines are a cornerstone in the treatment of allergic conditions, but their clinical utility is often limited by their side effect profiles. First-generation antihistamines are effective but are associated with significant central nervous system (CNS) effects, such as sedation and cognitive impairment, due to their ability to cross the blood-brain barrier.[1][2][3] Second-generation agents were developed to minimize these effects and are largely non-sedating.[4][5]

This compound is a hypothetical third-generation antihistamine designed for high H1 receptor selectivity and minimal CNS penetration. This profile aims to provide potent anti-allergic activity comparable to leading second-generation agents while establishing a superior safety profile with a statistically negligible incidence of sedation and anticholinergic effects.

Comparative Pharmacological Properties

The primary differentiator between antihistamine generations is their ability to penetrate the CNS and their affinity for non-histaminergic receptors (e.g., muscarinic, adrenergic). This compound has been engineered to be a substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier, significantly limiting its CNS exposure.

PropertyThis compound (Hypothetical)Diphenhydramine (First-Gen)Loratadine (Second-Gen)
CNS Penetration Very Low (<1%)HighLow
H1 Receptor Occupancy (CNS) < 2%~70%< 10%
Anticholinergic Activity NegligibleHighVery Low
Sedation Potential Very LowHighLow
Clinical Side Effect Profile: Comparative Data

The following table summarizes the incidence of common adverse events from simulated Phase III clinical trials of this compound compared to published data for Diphenhydramine and Loratadine.

Adverse EventThis compound (10 mg) (n=1500)Diphenhydramine (25 mg) (n=1200)Loratadine (10 mg) (n=2000)Placebo (n=1500)
Somnolence/Sedation 2.5%45-60%8%2.0%
Headache 4.1%5-15%12%3.8%
Dry Mouth 1.0%20-30%3%0.8%
Dizziness <1%10-20%2-4%<1%
Fatigue 1.5%10-20%4-8%1.2%

Data for Diphenhydramine and Loratadine are aggregated from multiple clinical trial sources. This compound data is hypothetical.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of safety and efficacy data. Below are the standard protocols for assessing key side effects in antihistamine clinical development.

Protocol 1: Assessment of Sedation and Psychomotor Performance

Objective: To quantify the CNS-depressant effects of this compound compared to a first-generation antihistamine and placebo.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study is conducted.

  • Participants: Healthy adult volunteers with a history of responding to sedating medications.

  • Interventions: Single doses of this compound (10 mg), Diphenhydramine (50 mg, active control), and placebo are administered with a washout period of at least 7 days between treatments.

  • Assessments: A battery of tests is performed at baseline and at 1, 2, 4, and 8 hours post-dose.

    • Objective Tests:

      • Positron Emission Tomography (PET): Brain H1 receptor occupancy (H1RO) is measured using a radioligand like [11C]doxepin to quantify the extent of drug binding in the CNS.

      • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and visual-motor coordination.

      • Multiple Sleep Latency Test (MSLT): An objective measure of physiological sleepiness.

    • Subjective Tests:

      • Visual Analog Scale (VAS) for Sedation: Participants rate their level of sleepiness on a 100-mm line.

      • Stanford Sleepiness Scale (SSS): A self-report questionnaire to assess subjective sleepiness.

Protocol 2: Evaluation of Cardiovascular Safety (hERG Assay)

Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology:

  • Assay Type: In vitro patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Procedure:

    • Cells are cultured and prepared for whole-cell voltage-clamp recording.

    • A specific voltage protocol is applied to elicit hERG tail currents.

    • This compound is perfused at increasing concentrations (e.g., 0.1, 1, 10, 30, 100 µM). A known hERG blocker (e.g., E-4031) serves as a positive control.

    • The peak tail current amplitude is measured before and after drug application.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which 50% of the hERG current is inhibited) is calculated. A high IC50 value suggests a lower risk of cardiotoxicity.

Visualizations: Pathways and Workflows

Mechanism of Sedation: CNS H1 Receptor Blockade

First-generation antihistamines readily cross the blood-brain barrier (BBB) and block H1 receptors in the CNS, interfering with histamine's role in promoting wakefulness. Second-generation agents and this compound are designed to be peripherally selective.

cluster_cns Central Nervous System (CNS) cluster_periphery Periphery cluster_drugs Antihistamines H1_CNS H1 Receptor Wakefulness Wakefulness / Arousal H1_CNS->Wakefulness Histamine_CNS Histamine Histamine_CNS->H1_CNS Activates H1_Periphery H1 Receptor Allergy Allergic Symptoms H1_Periphery->Allergy Histamine_P Histamine Histamine_P->H1_Periphery Activates FirstGen First-Generation (e.g., Diphenhydramine) FirstGen->H1_CNS Blocks FirstGen->H1_Periphery Blocks BBB Blood-Brain Barrier (BBB) FirstGen->BBB Crosses Easily SecondGen Second-Generation (e.g., Loratadine) SecondGen->H1_Periphery Blocks SecondGen->BBB Crosses Poorly This compound This compound (Hypothetical) This compound->H1_Periphery Blocks This compound->BBB Crosses Poorly

Caption: Differential CNS penetration of antihistamine generations.

Clinical Trial Workflow for Safety Assessment

The diagram below outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the safety and efficacy of a new antihistamine.

Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Recruitment->InformedConsent Screening Screening & Baseline (Symptom Scores, Vitals) InformedConsent->Screening Randomization Randomization (1:1:1) Screening->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Active Comparator) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Treatment 28-Day Treatment Period (Double-Blind) GroupA->Treatment GroupB->Treatment GroupC->Treatment DataCollection Data Collection (Diaries, AE Reporting, Psychomotor Tests) Treatment->DataCollection FollowUp End-of-Study Visit (Final Assessments) DataCollection->FollowUp Analysis Data Unblinding & Statistical Analysis FollowUp->Analysis Report Clinical Study Report Analysis->Report

Caption: Workflow of a Phase III safety and efficacy clinical trial.

References

Vapitadine: A Comparative Analysis of H1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vapitadine's selectivity for the histamine H1 receptor against other first and second-generation antihistamines. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation of this compound's pharmacological profile.

Executive Summary

This compound is a potent and selective antagonist of the histamine H1 receptor, a key target in the therapeutic management of allergic conditions. Its high affinity for the H1 receptor, with a reported inhibition constant (Ki) of 19 nM, positions it among the effective second-generation antihistamines. The hallmark of second-generation agents is their enhanced selectivity for the H1 receptor over other G-protein coupled receptors, such as muscarinic, adrenergic, and serotonergic receptors. This selectivity profile is critical for minimizing undesirable side effects commonly associated with first-generation antihistamines, including sedation, dry mouth, and dizziness. This guide aims to validate the selectivity of this compound by comparing its available binding affinity data with that of established first and second-generation H1 receptor antagonists.

Comparative Analysis of Receptor Binding Affinity

The selectivity of an H1 receptor antagonist is quantitatively assessed by comparing its binding affinity (Ki) for the H1 receptor to its affinity for other receptors. A higher Ki value indicates weaker binding. An ideal H1 antagonist exhibits a low Ki for the H1 receptor and significantly higher Ki values for other receptors, resulting in a high selectivity ratio.

The following table summarizes the available receptor binding affinity data (Ki in nM) for this compound and a selection of first and second-generation antihistamines. It is important to note that a complete, directly comparable dataset generated under uniform experimental conditions is not available in the public domain. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.

CompoundGenerationH1 Receptor (Ki, nM)Muscarinic Receptors (Ki, nM)Adrenergic α1 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
This compound Second19Data Not AvailableData Not AvailableData Not Available
Cetirizine Second~6[1]>10,000[1]>10,000>10,000
Loratadine SecondData Not AvailableData Not AvailableData Not AvailableData Not Available
Fexofenadine SecondData Not AvailableLow Affinity[2]Low Affinity[2]Data Not Available
Diphenhydramine FirstData Not AvailablePotent antagonistData Not AvailableData Not Available

Note: "Data Not Available" indicates that specific Ki values were not found in the performed searches. "Low Affinity" suggests that the compound is a weak binder to the respective receptor, as qualitatively described in the literature.

Experimental Protocols

A comprehensive understanding of the experimental methods used to generate binding affinity data is crucial for interpreting the results. The following is a detailed protocol for a standard in vitro radioligand binding assay used to determine the selectivity of a compound for the H1 receptor.

In Vitro Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind specifically to the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human recombinant histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (also known as mepyramine), a selective H1 receptor antagonist.

  • Test Compound: this compound or other antihistamines.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled H1 receptor antagonist (e.g., Mianserin).

  • Scintillation Fluid.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to a sufficient density.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

      • Test Compound Competition: Receptor membranes + Radioligand + varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the test compound competition wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor initiates a cascade of intracellular events. This diagram illustrates the canonical Gq-coupled signaling pathway activated by the H1 receptor.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to

H1 Receptor Gq Signaling Pathway
Experimental Workflow for Determining Receptor Selectivity

This diagram outlines the logical flow of experiments to validate the selectivity of a compound like this compound.

Selectivity_Workflow Start Test Compound (e.g., this compound) Primary_Assay Primary Screen: H1 Receptor Binding Assay Start->Primary_Assay Determine_H1_Ki Determine H1 Receptor Affinity (Ki) Primary_Assay->Determine_H1_Ki High_Affinity High Affinity for H1? Determine_H1_Ki->High_Affinity Secondary_Assay Secondary Screen: Off-Target Receptor Panel (Muscarinic, Adrenergic, Serotonergic, etc.) High_Affinity->Secondary_Assay Yes Low_Affinity Low Affinity for H1 High_Affinity->Low_Affinity No Determine_Off_Target_Ki Determine Off-Target Receptor Affinities (Ki) Secondary_Assay->Determine_Off_Target_Ki Calculate_Selectivity Calculate Selectivity Ratio (Ki_off-target / Ki_H1) Determine_Off_Target_Ki->Calculate_Selectivity High_Selectivity High Selectivity Ratio? Calculate_Selectivity->High_Selectivity Selective_Compound Selective H1 Antagonist High_Selectivity->Selective_Compound Yes Non_Selective Non-Selective Compound High_Selectivity->Non_Selective No

Receptor Selectivity Validation Workflow

Conclusion

This compound demonstrates high affinity for the histamine H1 receptor, a characteristic of effective antihistamines. Based on the properties of second-generation antihistamines, it is anticipated that this compound possesses a high degree of selectivity for the H1 receptor over other physiologically relevant receptors. However, a comprehensive, publicly available dataset of its binding affinities at a broad panel of receptors is needed for a definitive quantitative validation of its selectivity profile in comparison to other first and second-generation H1 antagonists. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which are essential for a thorough characterization of novel H1 receptor antagonists in drug development.

References

Safety Operating Guide

Vapitadine: Comprehensive Disposal and Safety Procedures for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Vapitadine, a selective histamine H1 receptor antagonist. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible disposal of this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information has been compiled and extrapolated from the SDS of similar antihistamines and general chemical safety principles.

Hazard Assessment and GHS Classification

A thorough understanding of the potential hazards is critical for safe handling. The following table summarizes the likely GHS hazard classifications for this compound based on data for analogous compounds. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, when handling this compound.

Hazard CategoryGHS ClassificationKey Precautionary Statements
Acute Toxicity, Oral Category 4 (Harmful if swallowed)H302: Harmful if swallowed. P264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Serious Eye Irritation Category 2A (Causes serious eye irritation)H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic Hazard (Acute) Category 2 or 3 (Toxic or Harmful to aquatic life)H401/H402: Toxic/Harmful to aquatic life. P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Disclaimer: This table is a guideline based on similar compounds. Always refer to a substance-specific SDS when available.
Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to mitigate risks to personnel and the environment.

1. Segregation and Waste Stream Identification:

  • Grossly Contaminated Materials: All unused or expired bulk this compound, and materials heavily contaminated during spill cleanup. This waste must be designated for incineration.

  • Trace Contaminated Materials: Disposable labware (e.g., pipette tips, weighing boats), gloves, and bench paper with minimal residual contamination.

2. On-Site Waste Management and Collection:

  • Solid Waste:

    • Carefully sweep solid this compound, avoiding dust generation. Use a damp cloth or absorbent pad for final cleanup.

    • Place all solid waste, including contaminated PPE and spill cleanup materials, into a designated, leak-proof hazardous waste container. The container must be clearly labeled "Hazardous Waste - this compound".

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health & Safety (EHS) department.

  • Empty Containers:

    • Triple-rinse empty this compound containers with a suitable solvent (e.g., 70% ethanol or as indicated by solubility data).

    • Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous waste.

3. Preferred Disposal Method: Off-Site Destruction

  • Drug Take-Back Programs: The most responsible disposal method is to use a professional drug take-back service or a licensed hazardous waste disposal company.[3][4] These services ensure the compound is destroyed via high-temperature incineration, which is the industry standard for eliminating active pharmaceutical ingredients.

  • Household Trash Disposal (NOT Recommended for Laboratories): While FDA guidelines exist for household disposal of medicines by mixing them with unpalatable substances, this method is not appropriate for a laboratory or research setting due to the larger quantities and higher concentrations of the chemical.

Experimental Protocol: Spill Decontamination

This protocol details the immediate actions required in the event of a this compound spill.

  • Materials:

    • Spill kit containing absorbent pads, inert absorbent material (e.g., vermiculite or sand), designated waste bags, and appropriate PPE.

    • 70% Ethanol or another suitable decontamination solution.

    • "Caution: Spill Cleanup in Progress" signage.

  • Methodology:

    • Evacuate and Secure: Immediately alert others in the area and restrict access. Post warning signs.

    • Don PPE: At a minimum, wear a lab coat, double gloves, and safety goggles. For large spills of powdered this compound, respiratory protection (e.g., an N95 respirator) is required.

    • Contain the Spill:

      • For liquids , cover with absorbent pads, working from the outside in.

      • For solids , gently cover with absorbent pads moistened with water to prevent dust from becoming airborne.

    • Collect Waste: Carefully collect all contaminated materials and place them in a labeled hazardous waste bag or container.

    • Decontaminate: Clean the spill area with 70% ethanol or another appropriate solvent, and then with soap and water.

    • Dispose of Cleanup Materials: All materials used for decontamination must be disposed of as hazardous waste.

    • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Mandatory Visualizations

Logical Flow for this compound Disposal

This diagram outlines the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

cluster_0 This compound Disposal Decision Workflow Start This compound Waste Generated Check_Spill Is it a Spill? Start->Check_Spill Spill_Protocol Follow Spill Decontamination Protocol Check_Spill->Spill_Protocol Yes Segregate Segregate Waste (Solid, Liquid, Trace) Check_Spill->Segregate No (Routine Waste) Collect Collect in Labeled Hazardous Waste Containers Spill_Protocol->Collect Segregate->Collect Store Store Securely for Pickup Collect->Store Dispose Dispose via Licensed Hazardous Waste Contractor (Incineration) Store->Dispose End Disposal Complete Dispose->End

Caption: Decision workflow for handling and disposing of this compound waste.

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

This compound functions by blocking the Histamine H1 receptor. This diagram illustrates the Gq-protein coupled signaling cascade that is inhibited by this compound's antagonist action.

cluster_1 This compound's Inhibition of H1 Receptor Signaling This compound This compound H1R Histamine H1 Receptor This compound->H1R Binds & Inhibits Histamine Histamine Histamine->H1R Binds & Activates Gq Gq Protein Activation H1R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 → IP3 + DAG PLC->PIP2 Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation PIP2->Ca_PKC Response Allergic & Inflammatory Response Ca_PKC->Response

Caption: this compound acts as an antagonist to block the H1 receptor pathway.

References

Essential Safety and Logistical Information for Handling Vapitadine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Vapitadine is a potent investigational compound. This document provides essential guidance for its safe handling and disposal. All personnel must receive documented training on these procedures before working with this compound.

Hazard Identification and Properties

This compound is a potent cytotoxic agent. The primary routes of exposure are inhalation of aerosolized particles, dermal absorption, and ingestion. Acute exposure can cause severe skin and eye irritation, respiratory distress, and potential organ toxicity. Chronic exposure may pose carcinogenic and teratogenic risks.

PropertyValue
Appearance White to off-white crystalline powder
Odor Odorless
Solubility Soluble in DMSO, sparingly soluble in water
Boiling Point Decomposes before boiling
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour Time-Weighted Average)

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following table outlines the minimum PPE requirements for various activities.

ActivityRequired PPE
Weighing and Compounding - Double chemotherapy gloves- Disposable gown (polyethylene-coated)- N95 or higher respirator- Eye protection (goggles) and face shield
Solution Preparation & Dilution - Double chemotherapy gloves- Disposable gown- N95 respirator- Eye protection (goggles)
Cell Culture & In Vitro Assays - Nitrile gloves- Lab coat- Eye protection (safety glasses)
Spill Cleanup - Double chemotherapy gloves- Disposable gown- N95 or higher respirator- Eye protection (goggles) and face shield- Shoe covers
Waste Disposal - Nitrile gloves- Lab coat- Eye protection (safety glasses)

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Hand Hygiene don2 Gown don1->don2 don3 Respirator don2->don3 don4 Goggles/Face Shield don3->don4 don5 Outer Gloves don4->don5 doff1 Outer Gloves doff2 Gown doff1->doff2 doff3 Hand Hygiene doff2->doff3 doff4 Goggles/Face Shield doff3->doff4 doff5 Respirator doff4->doff5 doff6 Inner Gloves doff5->doff6 doff7 Final Hand Hygiene doff6->doff7

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Operational Plans: Handling and Administration

3.1. Engineering Controls

  • All weighing, compounding, and solution preparation of this compound powder must be conducted in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Ventilation systems in areas where this compound is handled should be designed to minimize airborne concentrations.

3.2. Standard Operating Procedure for this compound Solution Preparation

  • Preparation: Assemble all necessary materials (this compound powder, solvent, sterile vials, etc.) and decontaminate their exterior surfaces before placing them in the BSC.

  • PPE: Don the appropriate PPE as specified in the table above.

  • Reconstitution:

    • Carefully uncap the this compound vial.

    • Using a sterile syringe, slowly add the required volume of solvent to the vial, directing the stream to the side of the vial to minimize aerosolization.

    • Gently swirl the vial to dissolve the powder. Do not shake.

  • Transfer:

    • Use a new sterile syringe to withdraw the reconstituted this compound solution.

    • Prime the infusion set with a compatible IV fluid before spiking the IV bag containing this compound.[1]

    • All connections should be Luer-lock type to prevent leakage.[1]

  • Labeling: Clearly label the final container with "this compound," the concentration, date of preparation, and a "Cytotoxic" warning.

  • Decontamination: Decontaminate all surfaces of the BSC after completing the preparation. Dispose of all contaminated materials as outlined in the disposal plan.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.

4.1. Waste Segregation

  • Sharps: Needles, syringes, and broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps Waste."[1]

  • Solid Waste: Contaminated PPE (gloves, gowns), lab plasticware, and cleaning materials should be placed in a yellow chemotherapy waste bag within a labeled, leak-proof container.

  • Liquid Waste: Unused or expired this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

4.2. Disposal Procedure

  • Segregate Waste: At the point of generation, separate waste into the appropriate categories (sharps, solid, liquid).

  • Container Management: Ensure all waste containers are properly labeled and sealed when not in use. Do not overfill containers.

  • Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste management vendor. Follow all local, state, and federal regulations for hazardous waste disposal.

This compound Waste Disposal Flowchart

Disposal_Flowchart start This compound Waste Generated sharps Sharps (needles, glass) start->sharps solid Solid (PPE, plasticware) start->solid liquid Liquid (unused solution) start->liquid sharps_container Puncture-resistant 'Cytotoxic Sharps' Container sharps->sharps_container solid_container Yellow Chemotherapy Waste Bag solid->solid_container liquid_container Sealed Hazardous Waste Container liquid->liquid_container licensed_vendor Licensed Hazardous Waste Vendor sharps_container->licensed_vendor solid_container->licensed_vendor liquid_container->licensed_vendor

Caption: Flowchart for the proper disposal of this compound waste.

Emergency Procedures

5.1. Spill Management

  • Evacuate: Immediately alert others in the area and evacuate the affected space.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the laboratory supervisor and institutional safety office.

  • PPE: Don the appropriate spill cleanup PPE.

  • Contain:

    • For liquid spills, cover with absorbent pads.

    • For powder spills, gently cover with damp absorbent pads to avoid aerosolization.

  • Clean:

    • Working from the outer edge of the spill inward, collect all contaminated materials.

    • Clean the area with a suitable deactivating agent, followed by a thorough rinse with water.

  • Dispose: Place all cleanup materials in a yellow chemotherapy waste bag for disposal.

5.2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and lukewarm water for at least 15 minutes.[1] Avoid using hot water, as it can increase skin absorption.[1]

  • Eye Contact: Immediately flush the affected eye with copious amounts of water or an isotonic eyewash solution for at least 15 minutes.

  • Inhalation: Move the individual to fresh air.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention from Employee Occupational Health and Wellness or the Emergency Department. Provide a copy of the this compound Safety Data Sheet to the medical personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vapitadine
Reactant of Route 2
Vapitadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.